2-(2-Bromo-5-methoxyphenyl)acetonitrile
Description
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSZEBGUCILFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348661 | |
| Record name | 2-(2-bromo-5-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27387-23-1 | |
| Record name | 2-(2-bromo-5-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(2-Bromo-5-methoxyphenyl)acetonitrile
CAS Number: 27387-23-1
This technical guide provides a comprehensive overview of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 27387-23-1 | [2][3] |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | 95% - 98% | [1] |
| Storage Temperature | Room Temperature |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The logical flow for the synthesis of this compound can be visualized as a two-step process starting from 3-methylanisole.
Caption: A proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzyl bromide (Precursor)
This protocol is adapted from a patented process for the synthesis of the key precursor.[4]
Materials:
-
3-Methylanisole
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Cyclohexane
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
5% Sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Heptane
Procedure:
-
A suspension of 3-methylanisole, N-bromosuccinimide, and 2,2'-azobis(isobutyronitrile) in cyclohexane is heated to boiling for 15 minutes in an oil bath.
-
The reaction mixture is cooled to room temperature.
-
N-Bromosuccinimide, tetrahydrofuran, and water are added, and the solution is stirred at 35°C for 1 hour.
-
Ethyl acetate and water are added to the reaction mixture.
-
The organic layer is separated and washed successively with 5% sodium thiosulfate solution, water, and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.
-
The resulting oily residue is dissolved in heptane and cooled on ice for 2 hours.
-
The precipitated crystals of 2-bromo-5-methoxybenzyl bromide are collected by filtration, washed with heptane, and dried under vacuum.
Experimental Protocol: Cyanation of 2-Bromo-5-methoxybenzyl bromide
This is a general protocol for the cyanation of benzyl halides and would need to be optimized for this specific substrate.
Materials:
-
2-Bromo-5-methoxybenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Water
-
Ethyl acetate
Procedure:
-
2-Bromo-5-methoxybenzyl bromide is dissolved in a suitable polar aprotic solvent such as DMSO.
-
Sodium cyanide is added to the solution, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography on silica gel.
Applications in Drug Development and Medicinal Chemistry
While specific applications of this compound in the synthesis of known pharmaceutical drugs are not extensively documented, its structural motifs are of interest in medicinal chemistry. Phenylacetonitrile derivatives are known to possess a range of biological activities and serve as important intermediates in the synthesis of various therapeutic agents.[5]
The presence of a bromo-substituent on the phenyl ring opens up possibilities for further molecular elaboration through cross-coupling reactions, which are powerful tools in drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
Signaling Pathways and Biological Activity
Currently, there is no publicly available data detailing the specific interaction of this compound with any biological signaling pathways or its specific biological activities. However, substituted phenylacetonitriles, in general, have been investigated for a variety of biological effects. For instance, some derivatives have been explored as pro-pesticides.[5] The biological profile of this particular compound remains an area for future research.
Safety Information
Based on available safety data for this compound, it is classified as harmful and an irritant.[3]
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 5. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a key intermediate in various synthetic pathways. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in medicinal chemistry and materials science.
Core Physical and Chemical Data
This compound, identified by the CAS number 27387-23-1, is a substituted phenylacetonitrile derivative. Its chemical structure incorporates a bromine atom and a methoxy group on the phenyl ring, features that significantly influence its reactivity and physical characteristics.
Summary of Physical Properties
The quantitative physical data for this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined and reported by chemical suppliers, others are computational estimates and should be regarded as such.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | PubChem[1] |
| Molecular Weight | 226.07 g/mol | PubChem[1] |
| Physical Form | Solid | CymitQuimica, Sigma-Aldrich[2] |
| Melting Point | Not available (N/A) | aobchem.com[3] |
| Boiling Point | Not available (N/A) | aobchem.com[3] |
| Density | Not available | |
| Solubility | Sparingly soluble in water (predicted for isomer) | chemicalbook.com[4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard laboratory procedures for organic compounds can be applied.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (typically < 1 °C) is indicative of a pure compound.
Solubility Testing
A qualitative assessment of solubility in various solvents provides insights into the polarity of the compound.
-
Sample Preparation: Approximately 10-20 mg of the solid is placed into a small test tube.
-
Solvent Addition: About 1 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added to the test tube.
-
Observation: The mixture is agitated vigorously for about one minute. The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some of it dissolves, and "insoluble" if it remains as a solid. The tests should be performed at room temperature.
Synthetic Workflow
This compound is a valuable building block in organic synthesis. While a specific, detailed synthesis protocol for this compound is not provided in the search results, a general synthetic route can be inferred from the synthesis of analogous phenylacetonitrile derivatives. A common method involves the nucleophilic substitution of a benzyl halide with a cyanide salt.
The logical workflow for a typical laboratory synthesis is depicted in the following diagram.
Diagram 1: General Synthetic Workflow.
This generalized pathway illustrates the conversion of a benzyl alcohol to the corresponding benzyl halide, followed by a cyanation reaction to yield the desired nitrile. The final product is then isolated and purified using standard laboratory techniques. This serves as a foundational workflow for researchers planning the synthesis of this and related compounds.
References
- 1. This compound | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to 2-(2-Bromo-5-methoxyphenyl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a key chemical intermediate with significant potential in organic synthesis and drug development. This document details its chemical and physical properties, provides experimentally viable synthetic protocols, and explores its prospective applications as a building block for complex bioactive molecules. The versatility of its functional groups—a reactive nitrile, a modifiable aromatic ring with bromine and methoxy substituents—positions it as a valuable scaffold in medicinal chemistry.
Introduction
This compound, a member of the substituted phenylacetonitrile class of compounds, is a versatile building block in organic synthesis. The presence of a bromine atom allows for various cross-coupling reactions, the nitrile group can be converted into a range of other functionalities, and the methoxy group influences the electronic properties of the aromatic ring. These features make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Phenylacetonitrile derivatives are known intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromo-5-methoxybenzyl cyanide, (2-Bromo-5-methoxyphenyl)acetonitrile | [2][3] |
| CAS Number | 27387-23-1 | [2][4] |
| Molecular Formula | C₉H₈BrNO | [2][3] |
| Molecular Weight | 226.07 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two plausible and experimentally supported methods are detailed below.
Method 1: Cyanation of 2-Bromo-5-methoxybenzyl Halide
This is a common and effective method for the preparation of phenylacetonitriles, involving the nucleophilic substitution of a benzyl halide with a cyanide salt.[5]
Step 1: Preparation of 2-Bromo-5-methoxybenzyl Bromide (Starting Material)
While 2-bromo-5-methoxybenzyl bromide may be commercially available, it can be synthesized from 2-bromo-5-methoxybenzaldehyde.
Step 2: Cyanation Reaction
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-methoxybenzyl bromide (1.0 eq) in a suitable solvent such as ethanol or acetone.
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Method 2: Horner-Wadsworth-Emmons Reaction of 2-Bromo-5-methoxybenzaldehyde
Step 1: Synthesis of 2-Bromo-5-methoxybenzaldehyde
3-Methoxybenzaldehyde can be brominated using bromine in acetic acid to yield 2-bromo-5-methoxybenzaldehyde.[6]
Step 2: Horner-Wadsworth-Emmons Reaction
-
To a stirred solution of diethyl cyanomethylphosphonate (1.0 eq) and lithium chloride (1.3 eq) in acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq).[6][7]
-
To this mixture, add a solution of 2-bromo-5-methoxybenzaldehyde (1.0 eq) in acetonitrile.[6]
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the α,β-unsaturated nitrile.
-
The resulting unsaturated nitrile can then be reduced to the desired this compound using a suitable reducing agent, such as sodium borohydride in the presence of a catalyst.
Spectroscopic Data
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets), methylene protons (-CH₂CN, singlet), and methoxy protons (-OCH₃, singlet). |
| ¹³C NMR | Peaks corresponding to the aromatic carbons, the nitrile carbon (-CN), the methylene carbon (-CH₂-), and the methoxy carbon (-OCH₃). |
| IR Spectroscopy | Characteristic absorption band for the nitrile group (C≡N) around 2250 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine. |
Applications in Drug Development and Medicinal Chemistry
While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Substituted phenylacetonitriles serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1]
Potential as a Synthetic Intermediate
The chemical reactivity of this compound makes it a versatile precursor for a variety of molecular scaffolds.
-
Modification of the Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations are fundamental in the synthesis of many drug candidates.
-
Cross-Coupling Reactions: The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
The logical workflow for utilizing this compound in a synthetic drug discovery program is illustrated in the following diagram.
Caption: A logical workflow illustrating the synthetic utility of this compound in drug discovery.
Inferred Involvement in Signaling Pathways
Given the lack of direct biological data for this compound, its potential involvement in signaling pathways can be inferred from the activities of structurally related compounds. For instance, many kinase inhibitors and other signaling modulators contain substituted aromatic cores. The synthesis of libraries of compounds derived from this scaffold could lead to the discovery of novel modulators of various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
The general approach to identifying the biological targets and signaling pathway involvement of novel compounds derived from this scaffold is depicted below.
Caption: A generalized workflow for identifying the biological targets and signaling pathway involvement of novel compounds.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. Its well-defined chemical properties and the availability of robust synthetic routes make it an accessible starting material for the creation of diverse molecular libraries. Further investigation into the biological activities of its derivatives is warranted to fully explore its potential in identifying novel therapeutic agents and elucidating their mechanisms of action within cellular signaling pathways. This guide provides a foundational resource for researchers and scientists looking to leverage the synthetic utility of this promising compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Bromo-5-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
An In-depth Technical Guide on the Solubility of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
This technical guide addresses the solubility of the chemical compound 2-(2-Bromo-5-methoxyphenyl)acetonitrile. The information is compiled based on publicly available data.
Quantitative Solubility Data
A comprehensive search for quantitative solubility data for this compound in common laboratory solvents did not yield specific numerical values. The physical form of the compound is generally reported as a solid. The absence of specific data in published literature or chemical databases indicates that the solubility of this compound has not been extensively characterized or publicly documented.
For research and development purposes, experimental determination of solubility is required. A general protocol for such a determination is provided in the subsequent section.
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |
| Water | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available |
| Methanol | Data Not Available | Data Not Available |
| Acetone | Data Not Available | Data Not Available |
| Dichloromethane | Data Not Available | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available |
| N,N-Dimethylformamide (DMF) | Data Not Available | Data Not Available |
| Hexane | Data Not Available | Data Not Available |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method, often referred to as the "shake-flask method," is a standard approach to ascertain equilibrium solubility.[1]
Objective: To determine the concentration of a saturated solution of a solid solute in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest
-
Analytical balance
-
Scintillation vials or test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of the solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1]
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC).
-
Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of a solid compound.
References
Spectroscopic Profile of 2-(2-Bromo-5-methoxyphenyl)acetonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-Bromo-5-methoxyphenyl)acetonitrile (CAS No: 27387-23-1). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Executive Summary
This compound is a substituted phenylacetonitrile derivative with significant potential as a building block in organic synthesis. Accurate and detailed spectroscopic data is paramount for its identification, characterization, and quality control in research and development settings. This document presents a compilation of available ¹H NMR, ¹³C NMR, IR, and MS data, alongside the methodologies for their acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in searched resources | - | - | - |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in searched resources | - |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| Vapor Phase IR Spectrum available on SpectraBase | Specific peak data not publicly available |
Key expected absorptions based on the structure include:
-
~2250 cm⁻¹ (C≡N stretch)
-
~3000-3100 cm⁻¹ (Aromatic C-H stretch)
-
~2850-2950 cm⁻¹ (Aliphatic C-H stretch)
-
~1500-1600 cm⁻¹ (Aromatic C=C stretch)
-
~1250 cm⁻¹ (Aryl-O stretch for methoxy group)
-
~550-750 cm⁻¹ (C-Br stretch)
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation | Relative Abundance |
| GC-MS data available on SpectraBase | Specific fragmentation pattern not publicly available | - |
The predicted monoisotopic mass of the molecular ion [M]⁺ is 224.97893 Da. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z and m/z+2 is expected for the molecular ion and bromine-containing fragments.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a solid sample, a common method is to prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS analysis, the compound is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization method that generates a molecular ion and a characteristic fragmentation pattern, which aids in structure elucidation.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
The spectroscopic data presented in this guide, while referencing established databases, highlights the need for publicly accessible, detailed spectral information for key chemical compounds. The provided methodologies and workflow serve as a standard reference for the analysis of this compound and similar molecules. Researchers are encouraged to consult the referenced spectral databases for further details.[1][2]
References
In-depth Technical Guide: Safety and Hazards of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and hazard information for 2-(2-Bromo-5-methoxyphenyl)acetonitrile (CAS No: 27387-23-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for researchers and professionals in drug development.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 27387-23-1[1] |
| Molecular Formula | C₉H₈BrNO[1] |
| Molecular Weight | 226.07 g/mol [1] |
| Synonyms | 2-Bromo-5-methoxybenzyl cyanide, (2-Bromo-5-methoxyphenyl)acetonitrile, Benzeneacetonitrile, 2-bromo-5-methoxy-[1] |
Hazard Identification and Classification
The primary source for harmonized hazard classification is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The information provided is based on notifications to the ECHA C&L Inventory.[2]
GHS Pictogram:
Signal Word: Warning
| Code | Statement | Hazard Class |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Precautionary Statements: [2]
A comprehensive list of precautionary statements is provided below, categorized for ease of reference.
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P317 | IF SWALLOWED: Get medical help. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P319 | If eye irritation persists: Get medical help. | |
| P321 | Specific treatment (see supplemental first aid instruction on this label). | |
| P330 | Rinse mouth. | |
| P332+P317 | If skin irritation occurs: Get medical help. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Quantitative Safety Data
There is currently no publicly available quantitative data for the specific physical and toxicological properties of this compound. The following table indicates the absence of this information.
| Property | Value |
| Flash Point | Not available |
| Autoignition Temperature | Not available |
| Explosive Limits | Not available |
| LD50 (Oral) | Not available |
| LD50 (Dermal) | Not available |
| LC50 (Inhalation) | Not available |
Experimental Protocols
While specific experimental safety data for this compound is not available, the acute oral toxicity, which is a key hazard (H302), is typically determined using standardized protocols. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals that are widely accepted internationally.
Methodology for Acute Oral Toxicity Testing (Based on OECD Guidelines 423 and 425)
The primary goal of these studies is to determine the Lethal Dose, 50% (LD50), which is the dose of a substance that is lethal to 50% of the test animal population.[3]
Key aspects of the protocols include:
-
Test Species: Typically, a rodent species such as rats or mice is used.[2]
-
Administration: The test substance is administered in a single dose via oral gavage.[2][4]
-
Dose Levels: A stepwise procedure is used with a small number of animals per step.[5] For instance, in the Acute Toxic Class Method (OECD 423), fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight) are used.[6] The Up-and-Down Procedure (OECD 425) involves dosing animals one at a time and adjusting the dose for the next animal up or down depending on the outcome for the previous one.[2][4]
-
Observations: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[2][4] Body weight changes and any clinical signs of toxicity are recorded.
-
Data Analysis: The results are used to classify the substance into a GHS toxicity category and, in the case of the Up-and-Down Procedure, to calculate a point estimate of the LD50.[4][5]
The following diagram illustrates a generalized workflow for assessing the safety and hazards of a chemical substance like this compound.
Caption: Logical workflow for chemical safety and hazard management.
Handling and Storage
-
Handling: Use in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it apart from foodstuff containers or incompatible materials.
Emergency Measures
-
First Aid:
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
-
-
Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear a self-contained breathing apparatus for firefighting if necessary.
-
Accidental Release: Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Personal protective equipment should be worn. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Absorb with inert material and dispose of as hazardous waste.
References
Potential Biological Activity of 2-(2-Bromo-5-methoxyphenyl)acetonitrile Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 2-(2-Bromo-5-methoxyphenyl)acetonitrile and its derivatives. While direct experimental data on the biological effects of this specific compound is limited in publicly available literature, this document extrapolates potential activities based on structurally similar molecules, particularly substituted phenylacetonitrile and phenylacrylonitrile derivatives. This guide summarizes relevant quantitative data from related compounds, details essential experimental protocols for screening and characterization, and provides visual representations of potential mechanisms and workflows to facilitate further research and drug discovery efforts in this area. The primary focus is on the potential anticancer and antimicrobial activities, which are prominent in analogous chemical structures.
Introduction
This compound is a substituted phenylacetonitrile, a class of organic compounds that serve as versatile precursors in the synthesis of various pharmaceuticals. The presence of a bromo and a methoxy group on the phenyl ring, along with the reactive acetonitrile moiety, suggests the potential for diverse biological activities. Phenylacetonitrile derivatives have been investigated for a range of pharmacological effects, including anticancer, antimicrobial, and neurological activities. This guide aims to consolidate the existing knowledge on related compounds to provide a foundational understanding and a strategic framework for the investigation of this compound and its novel derivatives.
Potential Biological Activities and Supporting Data from Related Compounds
Based on the biological evaluation of structurally similar compounds, derivatives of this compound are hypothesized to exhibit cytotoxic and antimicrobial properties.
Potential Anticancer Activity
Numerous studies have reported the cytotoxic effects of substituted phenylacetonitrile and phenylacrylonitrile derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis.
Table 1: Cytotoxicity of Structurally Related Phenylacrylonitrile Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Methoxy-substituted phenylacrylonitrile 2a | MCF-7 (Breast Cancer) | 44 | [1] |
| Methoxy-substituted phenylacrylonitrile 2b | MCF-7 (Breast Cancer) | 34 | [1] |
| Acetonitrile fraction of a plant extract | CAL51 (Breast Cancer) | 0.33 µg/mL | [2] |
| Acetonitrile fraction of a plant extract | SKG (Esophageal Carcinoma) | 38.24 µg/mL | [2] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | 42.19 µg/mL |
Note: The data presented is for structurally related compounds and should be used as a guide for potential activity.
Potential Antimicrobial Activity
The presence of halogen and methoxy substituents on aromatic rings is a common feature in many antimicrobial agents. Phenylacetonitrile derivatives have also been explored for their activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound/Derivative | Microbial Strain | MIC (mg/mL) | Reference |
| Methoxy-substituted phenylacrylonitrile 2a | Escherichia coli | 2.5 - 25 | [1] |
| Methoxy-substituted phenylacrylonitrile 2a | Pseudomonas aeruginosa | 5 - 12.5 | [1] |
| Methoxy-substituted phenylacrylonitrile 2b | Escherichia coli | 2.5 - 25 | [1] |
| Methoxy-substituted phenylacrylonitrile 2b | Pseudomonas aeruginosa | 5 - 12.5 | [1] |
| Methoxy-substituted phenylacrylonitrile 2c | Escherichia coli | 2.5 - 25 | [1] |
| Methoxy-substituted phenylacrylonitrile 2c | Pseudomonas aeruginosa | 5 - 12.5 | [1] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocols
To empirically determine the biological activity of this compound and its derivatives, the following standard experimental protocols are recommended.
Synthesis of this compound Derivatives
A general synthetic approach for creating derivatives can be conceptualized as a multi-step process starting from commercially available precursors.
Caption: A generalized workflow for the synthesis of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Signaling Pathways
Based on the activities of related compounds, derivatives of this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival.
Caption: A potential signaling pathway for anticancer activity, focusing on tubulin inhibition.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for investigating its potential as a source of novel anticancer and antimicrobial agents. The experimental protocols and hypothesized mechanisms of action presented in this guide offer a clear roadmap for researchers to systematically evaluate this compound and its derivatives. Future research should focus on the synthesis of a diverse library of derivatives, followed by comprehensive in vitro screening to identify lead compounds. Subsequent studies should then elucidate the precise mechanisms of action and evaluate the in vivo efficacy and safety of the most promising candidates. The structure-activity relationship (SAR) data generated from these studies will be invaluable for the rational design of more potent and selective therapeutic agents.
References
A Comprehensive Technical Guide to 2-(2-Bromo-5-methoxyphenyl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its historical context, methods of synthesis, physicochemical properties, and significant applications, particularly in the development of antidepressant and antipsychotic drugs.
Introduction and Historical Context
This compound is a substituted phenylacetonitrile compound. While the specific, singular "discovery" of this chemical intermediate is not well-documented as a landmark event, its significance emerged with its use in the synthesis of more complex, pharmacologically active molecules. Its utility as a versatile building block was particularly highlighted in the development of vilazodone, an antidepressant. The strategic placement of the bromo and methoxy groups on the phenyl ring allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry.
The compound's history is intrinsically linked to the synthetic routes developed for multi-cyclic and heterocyclic compounds. Its first notable appearances in the scientific literature are often within the context of patent applications and synthetic methodology papers aimed at creating novel therapeutic agents.
Synthesis and Physicochemical Properties
The synthesis of this compound is most commonly achieved through the cyanation of a corresponding benzyl halide. A prevalent method involves the reaction of 2-bromo-5-methoxybenzyl bromide with a cyanide salt.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 78-82 °C |
| CAS Number | 4468-66-2 |
Experimental Protocols
3.1. Synthesis of this compound from 2-Bromo-5-methoxybenzyl bromide
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
2-Bromo-5-methoxybenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-bromo-5-methoxybenzyl bromide in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium cyanide in water.
-
Slowly add the aqueous sodium cyanide solution to the ethanolic solution of the benzyl bromide with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.
Table 2: Representative Reaction Parameters for Synthesis
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Typical Yield |
| 2-Bromo-5-methoxybenzyl bromide | NaCN | Ethanol/Water | 2-4 hours | Reflux | 85-95% |
Applications in Drug Development
The primary application of this compound is as a crucial intermediate in the synthesis of psychoactive pharmaceuticals. Its structure serves as a scaffold for building more complex molecules that interact with specific biological targets.
4.1. Synthesis of Vilazodone
Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist. The synthesis of vilazodone heavily relies on this compound as a key starting material.
The nitrile group can be reduced to a primary amine, which then participates in subsequent reactions to build the piperazine ring system characteristic of vilazodone and related compounds. The bromo substituent provides a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce the indole moiety.
An In-depth Technical Guide to 2-(2-Bromo-5-methoxyphenyl)acetonitrile: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Bromo-5-methoxyphenyl)acetonitrile and its structural analogs and derivatives. It covers synthetic methodologies, biological activities, and potential therapeutic applications, with a focus on quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Compound: this compound
This compound is a substituted phenylacetonitrile with the chemical formula C₉H₈BrNO.[1] Its structure is characterized by a benzene ring substituted with a bromo group at position 2, a methoxy group at position 5, and an acetonitrile group attached to a methylene bridge.
Chemical and Physical Properties [1][2]
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | This compound |
| CAS Number | 27387-23-1 |
| Appearance | Solid |
| Purity | Typically available at 98% |
Structural Analogs and Derivatives
A variety of structural analogs and derivatives of this compound have been synthesized and investigated for their biological activities. These modifications primarily involve alterations to the acetonitrile group, and substitutions on the phenyl ring.
Key Structural Analogs:
-
2-(2-Bromo-5-methoxyphenyl)ethanamine: This derivative is formed by the reduction of the nitrile group to a primary amine. This transformation is crucial as the amine functionality is a common feature in many pharmacologically active compounds.
-
N-(2-Bromo-5-methoxyphenyl)acetamide: An acetamide derivative where the acetonitrile group is replaced by an acetamide functional group.
-
(2-Bromo-5-methoxyphenyl)methanol: This analog features a hydroxymethyl group in place of the cyanomethyl group.
-
2-Bromo-5-methoxyphenol: A phenolic analog where the cyanomethyl group is replaced by a hydroxyl group.
-
5-Bromo-2-methoxyphenyl acetate: An acetate ester derivative.
-
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B): A well-known psychedelic phenethylamine that is structurally related. It features an additional methoxy group at the 4-position and a primary amine instead of the nitrile.[3]
Synthesis of Structural Analogs and Derivatives
The synthesis of these compounds often starts from commercially available precursors and involves standard organic chemistry transformations.
General Synthetic Workflow
Caption: General synthetic pathways to key derivatives.
Experimental Protocols
Synthesis of 2-phenylacrylonitrile Derivatives via Knoevenagel Condensation [4]
This method is applicable for the synthesis of various substituted 2-phenylacrylonitrile derivatives.
-
Materials: Substituted benzaldehyde, substituted phenylacetonitrile, ethanol, and a catalytic amount of a base (e.g., piperidine or NaOH).
-
Procedure:
-
Dissolve the substituted benzaldehyde (1 equivalent) and substituted phenylacetonitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of the base to the solution.
-
Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 2-phenylacrylonitrile derivative.
-
Reduction of a Nitrile to a Primary Amine
This protocol describes the conversion of a phenylacetonitrile derivative to its corresponding phenethylamine.
-
Materials: Substituted phenylacetonitrile, a reducing agent (e.g., Lithium Aluminum Hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)), anhydrous ether or THF, and an aqueous workup solution.
-
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (a molar excess) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the substituted phenylacetonitrile in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Purify the product by distillation or chromatography as needed.
-
Biological Activity and Quantitative Data
While specific biological data for this compound is limited in publicly available literature, its structural analogs and related compounds have shown significant biological activities, particularly as anticancer agents and serotonin receptor modulators.
Anticancer Activity of Phenylacetonitrile Derivatives
Several studies have highlighted the potential of substituted phenylacetonitrile derivatives as anticancer agents. For instance, a series of 2-phenylacrylonitrile derivatives have been synthesized and evaluated as tubulin inhibitors, demonstrating potent antiproliferative activity against various cancer cell lines.[4][5]
Table 1: In Vitro Antiproliferative Activity of a Representative 2-phenylacrylonitrile Derivative (Compound 1g2a) [4]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colon Cancer | 5.9 |
| BEL-7402 | Liver Cancer | 7.8 |
The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Serotonergic Activity of Phenethylamine Derivatives
The ethanamine derivative of the core structure, 2-(2-Bromo-5-methoxyphenyl)ethanamine, is a close analog of the potent psychedelic compound 2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine). 2C-B is a potent partial agonist of the serotonin 5-HT₂A and 5-HT₂C receptors.[3] The substitution pattern on the phenyl ring, including the presence of bromo and methoxy groups, is known to significantly influence the affinity for serotonin receptors.[6]
Table 2: Receptor Binding and Functional Activity of 2C-B [3]
| Receptor | Assay Type | Value |
| 5-HT₂A | EC₅₀ | 1.2 nM |
| 5-HT₂C | EC₅₀ | 0.63 nM |
Signaling Pathways
The biological effects of these compounds are mediated through their interaction with specific cellular signaling pathways.
Tubulin Polymerization and Cell Cycle Regulation
For the anticancer phenylacetonitrile derivatives, the primary target is the microtubule network.
Caption: Inhibition of tubulin polymerization by phenylacetonitrile derivatives.
By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[4]
Serotonin Receptor Signaling
The phenethylamine derivatives, such as 2C-B, exert their effects by acting on serotonin receptors, which are G-protein coupled receptors (GPCRs).
Caption: Serotonin 5-HT2A receptor signaling pathway.
Activation of the 5-HT₂A receptor by an agonist like 2C-B leads to the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to a cascade of downstream signaling events that are responsible for the compound's psychoactive effects.
Conclusion
This compound and its structural analogs represent a versatile scaffold for the development of novel therapeutic agents. The existing data on related compounds suggest promising avenues for research, particularly in the fields of oncology and neuroscience. Further investigation into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore the therapeutic potential of this chemical class. The detailed protocols and quantitative data provided in this guide aim to facilitate such research endeavors.
References
- 1. This compound | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2C-B - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing and Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and synthetic pathways for 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a key building block in pharmaceutical and organic synthesis. This document offers a comparative analysis of commercial suppliers, a detailed experimental protocol for its synthesis, and visual diagrams to elucidate key processes.
Commercial Supplier Analysis
This compound is readily available from a variety of commercial chemical suppliers. For research and development purposes, several reputable vendors offer this compound in various purities and quantities. A summary of key suppliers and their offerings is presented in the table below to facilitate procurement decisions.
| Supplier | Purity | Available Quantities | Additional Information |
| CymitQuimica | 98%[1] | 100mg, 250mg, 1g, 5g, 10g[1] | Product is intended for laboratory use only.[1] |
| ChemUniverse | 97%[2] | 100mg and larger quantities available upon request.[2] | Accepts blanket purchase orders for large quantities.[2] |
| Sigma-Aldrich | 95%[3] | Varies by partner | Available through preferred partners like ChemScene LLC.[3] |
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
2-Bromo-5-methoxybenzyl bromide + Sodium Cyanide → this compound + Sodium Bromide
Materials and Reagents:
-
2-Bromo-5-methoxybenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-5-methoxybenzyl bromide (1.0 eq) in anhydrous DMSO.
-
Addition of Cyanide: In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of anhydrous DMSO. This solution should be added dropwise to the stirred solution of the benzyl bromide at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing a mixture of ice-water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water to remove any remaining DMSO and inorganic salts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Sodium cyanide is highly toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Have a cyanide antidote kit readily available and be familiar with its use.
-
Quench any residual cyanide in the aqueous waste with bleach before disposal.
Logical Workflow for Procurement and Synthesis
The following diagram illustrates the decision-making process and workflow for obtaining this compound, from initial project requirements to having the pure compound ready for use.
Caption: Procurement vs. Synthesis Workflow.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a valuable intermediate in medicinal chemistry and drug discovery.
Application Notes
This compound is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive nitrile group and a bromine-substituted aromatic ring, offers multiple avenues for molecular elaboration.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1]
The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other functional groups, providing further synthetic flexibility.[2] These characteristics make this compound a key precursor for constructing complex molecular scaffolds found in biologically active compounds. Phenylacetonitrile derivatives, in general, are recognized as important scaffolds in medicinal chemistry.[3]
Reaction Scheme
The synthesis of this compound from 2-bromo-5-methoxyaniline is typically achieved through a Sandmeyer reaction.[4][5] This well-established method involves two main steps: the diazotization of the primary aromatic amine followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[4][6]
Step 1: Diazotization
2-bromo-5-methoxyaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄), at low temperatures (0-5 °C) to form the corresponding arenediazonium salt.[6]
Step 2: Cyanation (Sandmeyer Reaction)
The arenediazonium salt solution is then added to a solution of copper(I) cyanide (CuCN), which catalyzes the substitution of the diazonium group with a cyanide group to yield the desired product.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound Name | 2-Bromo-5-methoxyaniline (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₈BrNO | C₉H₈BrNO |
| Molecular Weight | 202.05 g/mol [7] | 226.07 g/mol [8] |
| Appearance | Solid | Solid/Oil |
| CAS Number | 59557-92-5[7] | 27387-23-1[8] |
Note: Yields for Sandmeyer reactions can vary depending on the specific substrate and reaction conditions but are often in the moderate to good range.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-bromo-5-methoxyaniline via a Sandmeyer reaction.
Materials:
-
2-bromo-5-methoxyaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, for preparation of CuCN solution)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Stirring plate and magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Procedure
Part 1: Preparation of the Diazonium Salt Solution
-
In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve a specific molar amount of 2-bromo-5-methoxyaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution using a dropping funnel. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes to ensure complete diazotization. The resulting solution contains the 2-bromo-5-methoxybenzenediazonium chloride.
Part 2: Sandmeyer Cyanation
-
In a separate large flask, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN in a solution of sodium cyanide in water.
-
Warm the copper(I) cyanide solution gently if necessary to ensure complete dissolution, and then cool it to the appropriate reaction temperature, typically around room temperature or slightly above.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, and then gently heat the mixture (e.g., to 50-60 °C) for another hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether. Repeat the extraction 2-3 times.
-
Combine the organic extracts and wash them with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory-Scale Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, two-step laboratory-scale protocol for the synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a valuable building block in organic synthesis. The synthesis commences with the bromination of 3-methylanisole to yield the key intermediate, 2-bromo-5-methoxybenzyl bromide. Subsequent cyanation of this intermediate affords the target compound. This protocol provides comprehensive methodologies, reagent specifications, and expected yields, presented in a clear and structured format for ease of use in a research and development setting.
Introduction
This compound is a versatile chemical intermediate characterized by a substituted phenyl ring containing both a bromo and a methoxy group, along with a reactive acetonitrile moiety. These functional groups provide multiple sites for further chemical transformations, making it a useful precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The protocol described herein is based on established chemical transformations, including free-radical bromination and nucleophilic substitution.
Overall Reaction Scheme
The synthesis of this compound is achieved in two primary steps as illustrated below:
Step 1: Synthesis of 2-Bromo-5-methoxybenzyl bromide
Caption: Synthesis of the intermediate 2-Bromo-5-methoxybenzyl bromide.
Step 2: Synthesis of this compound
Caption: Cyanation of the intermediate to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-methoxybenzyl bromide
This procedure is adapted from a similar synthesis of benzyl bromides.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylanisole | 122.16 | 10.0 g | 0.0818 |
| N-Bromosuccinimide (NBS) | 177.98 | 14.57 g | 0.0818 |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | 164.21 | 0.67 g | 0.0041 |
| Cyclohexane | - | 100 mL | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methylanisole and cyclohexane.
-
Add N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) to the flask.
-
Heat the reaction mixture to reflux (approximately 81°C) under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a 5% aqueous sodium thiosulfate solution (2 x 50 mL) and then with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-5-methoxybenzyl bromide.
-
The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is based on general procedures for the cyanation of benzyl halides.[2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-5-methoxybenzyl bromide (crude) | 279.03 | ~0.0818 | ~0.0818 |
| Sodium Cyanide (NaCN) | 49.01 | 6.0 g | 0.122 |
| Sodium Iodide (NaI) | 149.89 | 1.2 g | 0.008 |
| Acetone (dry) | - | 150 mL | - |
Procedure:
-
Caution: Sodium cyanide is highly toxic. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the crude 2-bromo-5-methoxybenzyl bromide from the previous step.
-
Add dry acetone, finely powdered sodium cyanide, and sodium iodide to the flask.[3]
-
Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture with suction to remove the inorganic salts. Wash the solid on the filter with a small amount of acetone.[3]
-
Combine the filtrates and remove the acetone by distillation under reduced pressure.[3]
-
Dissolve the residual oil in a suitable organic solvent like dichloromethane or ethyl acetate (100 mL) and wash with water (3 x 50 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrNO | [4][5] |
| Molecular Weight | 226.07 g/mol | [4] |
| Purity | >97% | [4] |
| Appearance | Solid | [5] |
Experimental Workflow
The overall workflow for the synthesis is depicted in the following diagram:
Caption: A comprehensive workflow diagram of the two-step synthesis.
Safety Precautions
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care in a fume hood.
-
2,2'-Azobis(isobutyronitrile) (AIBN) is a flammable solid and can decompose to release nitrogen gas upon heating.
-
Sodium cyanide (NaCN) is extremely toxic if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas. All manipulations must be carried out in a well-ventilated fume hood. A calcium hypochlorite or ferrous sulfate solution should be readily available to quench any cyanide waste.
-
Standard personal protective equipment, including a lab coat, safety glasses, and gloves, should be worn at all times.
Conclusion
This application note provides a detailed and practical protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable intermediate for further synthetic applications in drug discovery and materials science.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-(2-Bromo-5-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl-aryl structures.
This document provides detailed application notes and experimental protocols for the Suzuki coupling of 2-(2-Bromo-5-methoxyphenyl)acetonitrile with various boronic acids. The resulting 2-(5-methoxy-[1,1'-biphenyl]-2-yl)acetonitrile derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The ortho-bromo and cyanomethyl functionalities of the starting material present unique considerations for reaction optimization, which are addressed in the following protocols.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, the following table provides representative yields for the coupling of structurally similar aryl bromides with various boronic acids under typical Suzuki-Miyaura conditions. These values can serve as a benchmark for reaction optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 81[1] |
| 2 | 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 92[1] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 6 | 85[2] |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 4 | 95 |
| 5 | 2-Bromoaniline | Phenylboronic acid | CataCXium A Pd G3 (10) | Cs₂CO₃ (2) | 2-MeTHF/H₂O (10:1) | 80 | 16 | 95[3] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific boronic acids to achieve optimal yields.
Protocol 1: General Procedure using a Palladium-Phosphine Catalyst
This protocol is a robust starting point for the coupling of a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-(5-methoxy-[1,1'-biphenyl]-2-yl)acetonitrile product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.
Materials:
-
Same as Protocol 1
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Logic for Reaction Condition Selection
Caption: A logic diagram for selecting initial Suzuki coupling reaction conditions.
References
Application Notes and Protocols: Reduction of 2-(2-Bromo-5-methoxyphenyl)acetonitrile to 2-(2-Bromo-5-methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitrile group in 2-(2-Bromo-5-methoxyphenyl)acetonitrile to the corresponding primary amine, 2-(2-Bromo-5-methoxyphenyl)ethanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols described herein cover several common and effective reduction methodologies, including catalytic hydrogenation and chemical reduction with metal hydrides. Emphasis is placed on chemoselectivity, particularly the preservation of the aryl bromide functionality, which is valuable for subsequent cross-coupling reactions.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. The target molecule, 2-(2-Bromo-5-methoxyphenyl)ethanamine, possesses a primary amine that can serve as a nucleophile or a basic center, and an aryl bromide that acts as a synthetic handle for further molecular elaboration through reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. The presence of the electron-donating methoxy group on the phenyl ring can influence the reactivity of the nitrile group. This document outlines and compares several reliable methods for this reduction, providing detailed protocols to guide researchers in selecting the most appropriate method for their specific needs.
Comparative Data of Reduction Methods
The following table summarizes quantitative data for common nitrile reduction methods applicable to substituted phenylacetonitriles. The data is compiled from literature sources for analogous substrates and serves as a general guideline. Yields and reaction conditions may vary for the specific substrate, this compound, and optimization is recommended.
| Reduction Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Chemical Reduction | ||||||
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | THF, Diethyl ether | 0 to 70 | 1 - 24 | 70 - 95% | Powerful, non-selective reagent. Requires anhydrous conditions and careful quenching. |
| Borane-THF Complex | BH₃·THF | THF | 0 to 65 | 2 - 12 | 80 - 95% | Milder than LAH, good functional group tolerance. Requires inert atmosphere. |
| Sodium Borohydride/Cobalt(II) Chloride | NaBH₄, CoCl₂·6H₂O | Methanol, Ethanol, or THF/H₂O | Room Temp. | 0.5 - 2 | 85 - 95% | Mild conditions, high chemoselectivity, often avoids secondary amine formation.[1] |
| Catalytic Hydrogenation | ||||||
| Raney® Nickel | Raney® Ni, H₂ (gas) | Methanol, Ethanol (often with NH₃) | 25 - 100 | 2 - 24 | 80 - 98% | High pressure of H₂ may be required. Ammonia is added to suppress secondary amine formation. |
| Palladium on Carbon | 10% Pd/C, H₂ (gas) | Methanol, Ethanol, Acetic Acid | 25 - 80 | 4 - 48 | 75 - 95% | Risk of de-bromination, especially at higher temperatures and pressures. |
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LAH)
This protocol describes the reduction of the nitrile using the powerful reducing agent, lithium aluminum hydride. This method is highly effective but requires strict anhydrous conditions and careful handling of the pyrophoric reagent.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen inlet, ice bath.
Procedure:
-
Under a nitrogen atmosphere, a stirred suspension of LiAlH₄ (1.5 to 2.0 equivalents) in anhydrous THF is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the LAH suspension via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is cooled to 0 °C, and the excess LAH is quenched by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LAH in grams. This is known as the Fieser work-up.
-
The resulting granular precipitate is stirred at room temperature for 15-30 minutes.
-
The solid is removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate.
-
The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(2-Bromo-5-methoxyphenyl)ethanamine.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Safety Precautions: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure is highly exothermic and should be performed with extreme caution behind a safety shield.
Method 2: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)
This method employs a milder reducing agent than LAH and often provides better chemoselectivity.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric Acid (HCl, e.g., 2 M aqueous solution)
-
Diethyl Ether
-
Sodium Hydroxide (NaOH, e.g., 2 M aqueous solution)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen inlet, ice bath.
Procedure:
-
Under a nitrogen atmosphere, a solution of this compound (1.0 equivalent) in anhydrous THF is placed in a round-bottom flask and cooled to 0 °C.
-
The BH₃·THF solution (2.0 to 3.0 equivalents) is added dropwise to the nitrile solution.
-
After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.
-
The reaction is cooled to 0 °C, and the excess borane is quenched by the slow, dropwise addition of methanol until gas evolution ceases.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and treated with 2 M HCl. The mixture is stirred for 30 minutes to hydrolyze the amine-borane complex.
-
The aqueous layer is separated and washed with diethyl ether.
-
The aqueous layer is then basified to pH > 12 with 2 M NaOH and extracted with diethyl ether or ethyl acetate (3 x volumes).
-
The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the desired amine.
-
Further purification can be achieved by distillation or chromatography if necessary.
Method 3: Catalytic Hydrogenation with Raney® Nickel
This method is a classic and often scalable approach for nitrile reduction. The use of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (e.g., 7 N in methanol) or liquid ammonia
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Celite®
Procedure:
-
The hydrogenation reactor is charged with this compound (1.0 equivalent), the solvent (methanol or ethanol), and the ammonia solution.
-
The Raney® Nickel slurry is carefully washed with the reaction solvent to remove water and then added to the reactor (typically 10-20% by weight of the nitrile).
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi).
-
The reaction mixture is stirred vigorously at a set temperature (e.g., 50-100 °C) until hydrogen uptake ceases. The reaction is monitored by GC or LC-MS.
-
After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel catalyst is pyrophoric and should not be allowed to dry in the air. The filter cake should be kept wet with solvent and disposed of properly.
-
The filtrate is concentrated under reduced pressure to give the crude product.
-
Purification can be performed by distillation under reduced pressure or by salt formation and recrystallization.
Diagrams
Reaction Pathway
Caption: Overview of reduction pathways.
Experimental Workflow: General Reduction Protocol
Caption: General experimental workflow.
References
Application Note: HPLC Purity Analysis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
An High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile has been developed and is detailed in this application note. This method is crucial for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound, which is a key intermediate in pharmaceutical synthesis. The described protocol facilitates the separation and quantification of the main component from potential process-related impurities and degradation products.
Introduction
This compound is a chemical intermediate whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs). A robust and reliable analytical method is therefore essential for its quality control. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of purity and the separation of this compound from its potential impurities. The method is designed to be stability-indicating, meaning it can resolve the main analyte from its degradation products that might form under various stress conditions.[1][2][3]
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below. A C18 column is a common choice for the separation of non-polar to moderately polar compounds like the analyte .[4] The mobile phase, consisting of a phosphate buffer and acetonitrile, allows for good separation and peak shape.[5] Gradient elution is employed to ensure the elution of any potential late-eluting impurities. UV detection at 220 nm is selected based on the typical absorbance of aromatic compounds.
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC System with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B, 18.1-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
System Suitability
To ensure the validity of the analytical results, a system suitability test must be performed before the analysis of any samples. The acceptance criteria are outlined in the table below. These criteria verify the precision and resolution of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of 6 Injections | ≤ 2.0% |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent (Acetonitrile/Water, 50:50, v/v): Mix equal volumes of HPLC grade acetonitrile and water.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the standard solution six times to perform the system suitability test.
-
Inject the sample solution in duplicate.
-
After all injections, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes.
3. Data Analysis
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
4. Forced Degradation Studies (for method validation)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the analyte.[6] This involves subjecting the sample to various stress conditions to induce degradation.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, the stressed samples are diluted to the target concentration and analyzed using the HPLC method to check for the separation of degradation products from the main peak.
Visualizations
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
References
Application Note: Quantitative Analysis of a 2-(2-Bromo-5-methoxyphenyl)acetonitrile Reaction Mixture by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of a reaction mixture containing the pharmaceutical intermediate 2-(2-Bromo-5-methoxyphenyl)acetonitrile. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures suitable for reaction monitoring, impurity profiling, and yield determination. The methodologies presented are designed to provide accurate and reproducible results for researchers in synthetic chemistry and drug development.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Accurate monitoring of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[2] This note provides a comprehensive protocol for the GC-MS analysis of a typical reaction mixture for the synthesis of this compound.
Synthesis Overview
A plausible synthetic route to this compound involves the conversion of 2-Bromo-5-methoxybenzaldehyde to the corresponding nitrile. A common method for this transformation is the reaction of the aldehyde with hydroxylamine to form an oxime, followed by dehydration.[3] Potential components in the reaction mixture therefore include the starting material (2-Bromo-5-methoxybenzaldehyde), the product (this compound), the oxime intermediate, and potential side-products such as the corresponding amide or carboxylic acid from hydrolysis of the nitrile.
References
Application Notes and Protocols: 1H and 13C NMR Characterization of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 2-(2-Bromo-5-methoxyphenyl)acetonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental spectra for this specific compound, this guide outlines the standard operating procedures for sample preparation, data acquisition, and processing. Furthermore, predicted ¹H and ¹³C NMR data, based on established spectroscopic principles and data from analogous structures, are presented in a structured format to aid in the identification and structural confirmation of the target molecule.
Introduction
This compound is a substituted aromatic compound with potential applications in organic synthesis and as a building block in the development of pharmaceutical agents. Unambiguous structural confirmation is a critical step in the synthesis and quality control of such molecules. NMR spectroscopy is a powerful analytical technique for the elucidation of molecular structures. This application note details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound and provides an expected spectral profile.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | 7.50 - 7.60 | d | J ≈ 8.5 | 1H |
| H-4 | 6.80 - 6.90 | dd | J ≈ 8.5, 2.5 | 1H |
| H-6 | 7.05 - 7.15 | d | J ≈ 2.5 | 1H |
| -OCH₃ | 3.80 - 3.90 | s | - | 3H |
| -CH₂CN | 3.70 - 3.80 | s | - | 2H |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130 - 135 |
| C-2 (C-Br) | 115 - 120 |
| C-3 | 133 - 138 |
| C-4 | 115 - 120 |
| C-5 (C-OCH₃) | 158 - 162 |
| C-6 | 118 - 123 |
| -CH₂CN | 20 - 25 |
| -OCH₃ | 55 - 57 |
| -CN | 116 - 120 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral window of approximately 12-16 ppm, centered around 6-8 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512-1024 scans, or more, depending on the sample concentration.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral window of approximately 200-220 ppm, centered around 100-110 ppm.
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas.
Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR characterization.
Predicted Structural Correlations
Caption: Key ¹H NMR correlations in the target molecule.
Application Notes and Protocols: 2-(2-Bromo-5-methoxyphenyl)acetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromo-5-methoxyphenyl)acetonitrile is a versatile building block in medicinal chemistry, offering multiple reaction sites for the synthesis of complex molecular scaffolds. The presence of a bromine atom on the phenyl ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The acetonitrile group provides a handle for further functionalization, including reduction to a primary amine or hydrolysis to a carboxylic acid, both of which are common moieties in biologically active compounds.
These application notes provide a detailed overview of the utility of this compound in the synthesis of kinase inhibitors, a critical class of therapeutic agents in oncology and immunology. The protocols outlined below are based on established synthetic methodologies for analogous compounds and provide a framework for the use of this reagent in drug discovery and development.
Key Applications in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds
A significant application of this compound lies in its use as a precursor for the synthesis of substituted aminopyridine and aminopyrimidine scaffolds, which are core components of numerous kinase inhibitors. The general synthetic strategy involves a Suzuki-Miyaura coupling to introduce a substituted aryl or heteroaryl group at the 2-position of the phenyl ring, followed by further synthetic transformations.
One important class of kinases that can be targeted are Colony-Stimulating Factor 1 Receptor (CSF-1R) kinases. CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[1] Dysregulation of CSF-1R signaling is implicated in various inflammatory diseases and cancers. Pexidartinib is an example of a CSF-1R inhibitor used in the treatment of tenosynovial giant cell tumor.[2] While a direct synthesis of pexidartinib from this compound is not explicitly detailed in the provided search results, the synthesis of structurally related kinase inhibitors provides a strong rationale for its use in this area.
Data Presentation: Representative Biological Activity of Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activity of representative kinase inhibitors containing a substituted phenyl moiety, which can be synthesized using methodologies applicable to this compound. This data highlights the potential for developing potent kinase inhibitors from this starting material.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |
| Pyrimidine Derivatives | VEGFR-2 | 530 - 2410 | Sorafenib (IC50 = 190 nM) |
| 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives | PI3Kα | 32.4 - 104.1 | BKM-120 (IC50 = 44.6 nM) |
| Sulfonamide Methoxypyridine Derivatives | PI3Kα / mTOR | PI3Kα: 15.1 - >1000, mTOR: 3.9 | N/A |
Note: The data presented is for structurally related compounds and serves as a guide for the potential activity of derivatives synthesized from this compound.[3][4][5]
Experimental Protocols
The following protocols detail the synthesis of a key intermediate, a 2-aryl-5-methoxyphenylacetonitrile derivative, via Suzuki-Miyaura coupling, and its subsequent transformation into a primary amine, a common pharmacophore in kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the synthesis of 2-(2-(pyridin-2-yl)-5-methoxyphenyl)acetonitrile, a key intermediate for kinase inhibitors.
Materials:
-
This compound
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a dry, argon-purged flask, add this compound (1.0 eq), 2-(tributylstannyl)pyridine (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) under an argon atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired product.
Protocol 2: Reduction of the Nitrile to a Primary Amine
This protocol describes the reduction of the synthesized 2-(2-(pyridin-2-yl)-5-methoxyphenyl)acetonitrile to the corresponding primary amine.
Materials:
-
2-(2-(pyridin-2-yl)-5-methoxyphenyl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Standard laboratory glassware for anhydrous reactions
-
Extraction and purification equipment
Procedure:
-
In a dry flask under an inert atmosphere, suspend or dissolve 2-(2-(pyridin-2-yl)-5-methoxyphenyl)acetonitrile in anhydrous THF or diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ or BH₃·THF (typically 1.5-2.0 equivalents) to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by 1 M NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it with the reaction solvent.
-
Combine the filtrate and washes, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude primary amine.
-
The crude product can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Simplified kinase signaling pathway and point of inhibition.
References
- 1. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: The Versatility of 2-(2-Bromo-5-methoxyphenyl)acetonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-(2-Bromo-5-methoxyphenyl)acetonitrile as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of a commercialized agrochemical from this specific starting material is not extensively documented in publicly available literature, its chemical functionalities offer a strong basis for the development of new active ingredients, particularly in the fungicide and herbicide sectors. This document outlines a plausible and chemically sound synthetic strategy for a hypothetical fungicidal compound, complete with detailed experimental protocols and logical workflow diagrams.
Introduction: A Promising Scaffold for Agrochemical Discovery
This compound is a bifunctional organic molecule possessing a reactive nitrile group and a bromine-substituted aromatic ring. This combination makes it a valuable intermediate for constructing complex molecular architectures relevant to the agrochemical industry. The methoxy group on the phenyl ring can also influence the biological activity and physicochemical properties of the final product.
The key reactive sites of this compound allow for a variety of chemical transformations:
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings, which are common moieties in agrochemicals.
-
Cross-Coupling Reactions: The bromine atom on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).
Hypothetical Application: Synthesis of a Novel Pyrazole-Containing Fungicide
Pyrazole-based fungicides are a significant class of agrochemicals that effectively control a broad spectrum of fungal pathogens. The following section details a hypothetical synthetic route to a novel pyrazole fungicide starting from this compound. This proposed pathway is based on established synthetic methodologies for this class of compounds.
Logical Synthesis Workflow
Caption: A potential synthetic pathway from this compound to a novel pyrazole fungicide.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of a novel pyrazole fungicide.
3.1. Step 1: Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetic acid
-
Reaction: Hydrolysis of the nitrile group.
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (5 mL/g), add a 6 M aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield 2-(2-Bromo-5-methoxyphenyl)acetic acid.
-
3.2. Step 2: Synthesis of Ethyl 2-(2-Bromo-5-methoxyphenyl)acetate
-
Reaction: Fischer esterification.
-
Procedure:
-
Suspend 2-(2-Bromo-5-methoxyphenyl)acetic acid (1.0 eq) in absolute ethanol (10 mL/g).
-
Add concentrated sulfuric acid (0.1 eq) catalytically.
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Ethyl 2-(2-Bromo-5-methoxyphenyl)acetate.
-
3.3. Step 3: Synthesis of Ethyl 2-(2-bromo-5-methoxyphenyl)-3-oxobutanoate
-
Reaction: Claisen condensation.
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.
-
To this solution, add Ethyl 2-(2-Bromo-5-methoxyphenyl)acetate (1.0 eq) and ethyl acetate (1.1 eq) at room temperature.
-
Stir the mixture at room temperature for 12-16 hours.
-
Quench the reaction with a dilute aqueous solution of hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-(2-bromo-5-methoxyphenyl)-3-oxobutanoate.
-
3.4. Step 4: Synthesis of 5-((2-Bromo-5-methoxyphenyl)methyl)-3-methyl-1H-pyrazol-5-ol
-
Reaction: Pyrazole formation via cyclization.
-
Procedure:
-
Dissolve Ethyl 2-(2-bromo-5-methoxyphenyl)-3-oxobutanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to induce crystallization.
-
Filter the solid and wash with cold diethyl ether to yield the pyrazole product.
-
3.5. Step 5: Synthesis of the Final Product via Suzuki Coupling
-
Reaction: Palladium-catalyzed Suzuki coupling.
-
Procedure:
-
In a reaction vessel, combine the pyrazole intermediate from Step 4 (1.0 eq), a suitable boronic acid (e.g., 4-fluorophenylboronic acid, 1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a solvent mixture of toluene and water.
-
Add potassium carbonate (2.0 eq) as the base.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction to 90-100 °C for 8-12 hours, monitoring by TLC.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final novel pyrazole fungicide.
-
Data Presentation
The following table summarizes the expected outcomes for the hypothetical synthesis. The yield and purity are estimates based on similar reactions reported in the literature.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Purity (%) |
| 1 | 2-(2-Bromo-5-methoxyphenyl)acetic acid | C₉H₉BrO₃ | 245.07 | 85-95 | >95 |
| 2 | Ethyl 2-(2-Bromo-5-methoxyphenyl)acetate | C₁₁H₁₃BrO₃ | 273.12 | 80-90 | >95 |
| 3 | Ethyl 2-(2-bromo-5-methoxyphenyl)-3-oxobutanoate | C₁₃H₁₅BrO₄ | 315.16 | 60-75 | >90 |
| 4 | 5-((2-Bromo-5-methoxyphenyl)methyl)-3-methyl-1H-pyrazol-5-ol | C₁₂H₁₃BrN₂O₂ | 297.15 | 70-85 | >95 |
| 5 | Novel Pyrazole Fungicide (example with 4-fluorophenyl) | C₁₈H₁₆FN₂O₂ | 327.34 | 65-80 | >98 |
Signaling Pathways and Experimental Workflows
General Agrochemical Development Workflow
Application Notes and Protocols for the Derivatization of 2-(2-Bromo-5-methoxyphenyl)acetonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromo-5-methoxyphenyl)acetonitrile is a versatile chemical scaffold that holds significant potential for the development of novel therapeutic agents. Its structure, featuring a reactive bromine atom on the phenyl ring and a nitrile group on the acetyl moiety, allows for a diverse range of chemical modifications. This opens up avenues for creating extensive compound libraries for biological screening. The presence of the methoxy group can also influence the molecule's pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the derivatization of this compound. The primary derivatization strategies discussed are the palladium-catalyzed Buchwald-Hartwig amination and Suzuki coupling reactions, which are robust methods for forming carbon-nitrogen and carbon-carbon bonds, respectively. These reactions enable the introduction of a wide variety of substituents at the 2-position of the phenyl ring, thereby generating a library of analogs with diverse physicochemical properties.
Furthermore, this document outlines protocols for the biological screening of these novel derivatives, with a focus on their potential anticancer and antimicrobial activities. Phenylacetonitrile derivatives have been noted for their biological activities, and the introduction of various functional groups can modulate this activity and selectivity.[1] The protocols provided herein are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug discovery.
Data Presentation: Summary of Potential Biological Activity
The following table summarizes the potential biological activities of derivatives of this compound based on published data for structurally related compounds. This data should be used as a guide for screening cascades and for understanding potential structure-activity relationships (SAR).
| Derivative Class | Biological Target/Activity | Cell Line/Organism | IC50/MIC (µM) | Reference |
| Amino-substituted Phenylacetonitriles | Anticancer (Apoptosis Induction) | Breast Cancer (MCF-7) | ~30 | [2] |
| Anticancer | Various Cancer Cell Lines | 10 - 50 | [3] | |
| Aryl-substituted Phenylacetonitriles | Anticancer | Melanoma (A375) | ~3 | [4] |
| Anticancer | Melanoma (various) | 1.7 - 2.0 | [5] | |
| Amide/N-alkylated Derivatives | Antimicrobial | Staphylococcus aureus | 0.97 - 62.5 | [6] |
| Antimicrobial | Escherichia coli | 0.25 - 16 | [7] | |
| Antimicrobial | Pseudomonas aeruginosa | 62.5 | [8] |
Experimental Protocols
Derivatization of this compound
The following protocols are generalized methods for the derivatization of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
a) Buchwald-Hartwig Amination: Synthesis of 2-(2-Amino-5-methoxyphenyl)acetonitrile Derivatives
This protocol describes the palladium-catalyzed cross-coupling of this compound with a primary or secondary amine.
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the base (1.4-2.0 equivalents), the amine (1.2-1.5 equivalents), and this compound (1.0 equivalent).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
b) Suzuki-Miyaura Coupling: Synthesis of 2-(2-Aryl-5-methoxyphenyl)acetonitrile Derivatives
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid or ester.
-
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Biological Screening Protocols
a) In Vitro Anticancer Activity: MTT Assay
This protocol is for determining the cytotoxic effects of the synthesized derivatives on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (typically from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
b) In Vitro Antimicrobial Activity: Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well plates
-
Synthesized derivatives dissolved in DMSO
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare serial two-fold dilutions of the synthesized derivatives in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Experimental workflow for derivatization and biological screening.
Caption: Signaling pathway of tubulin polymerization inhibitors.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile | 50546-80-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for alkylation at the alpha-carbon of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
Application Note
This document provides detailed experimental protocols for the alkylation at the α-carbon of 2-(2-Bromo-5-methoxyphenyl)acetonitrile. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. The protocols outlined below describe two primary methods for α-alkylation: a base-promoted reaction with alcohols and a traditional alkylation with alkyl halides, providing flexibility in the choice of alkylating agents. These procedures are designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry.
The successful synthesis and characterization of the alkylated products are crucial for their application in drug development and other fields. Therefore, this guide includes detailed characterization techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Experimental Protocols
Two distinct protocols are presented for the α-alkylation of this compound.
Protocol 1: Base-Promoted α-Alkylation with Alcohols
This protocol is adapted from a general procedure for the base-catalyzed alkylation of arylacetonitriles using alcohols as both the solvent and alkylating agent.[1][2] This method is advantageous due to the ready availability and lower toxicity of many alcohols compared to alkyl halides.
Reaction Scheme:
Figure 1: Reaction scheme for the base-promoted α-alkylation with an alcohol.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 27387-23-1 | 226.07 |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | 112.21 |
| Alkyl Alcohol (e.g., Benzyl Alcohol) | 100-51-6 | 108.14 |
| Toluene | 108-88-3 | 92.14 |
| Diethyl ether | 60-29-7 | 74.12 |
| Saturated aqueous ammonium chloride (NH4Cl) | 12125-02-9 | 53.49 |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 |
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 mmol, 226 mg).
-
Add the desired primary or secondary alcohol (3.0 mmol) and toluene (10 mL).
-
Add potassium tert-butoxide (0.8 mmol, 90 mg).
-
Seal the vessel and heat the reaction mixture to 120 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time may vary depending on the alcohol used (typically 3-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: α-Alkylation with Alkyl Halides
This protocol utilizes a strong base to deprotonate the α-carbon, followed by reaction with an alkyl halide. This is a more traditional and widely applicable method for C-C bond formation.
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method is the nucleophilic substitution of a 2-bromo-5-methoxybenzyl halide (e.g., bromide or chloride) with an alkali metal cyanide, such as sodium or potassium cyanide. This is a standard SN2 reaction for producing arylacetonitriles.[1]
Q2: I am experiencing a low yield in my reaction. What are the likely causes?
A2: Low yields can arise from several factors:
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Poor quality of starting materials: The 2-bromo-5-methoxybenzyl halide precursor can be unstable and degrade over time. Ensure it is pure and freshly prepared or properly stored.
-
Suboptimal reaction conditions: Critical parameters include temperature, reaction time, and solvent choice. The reaction may require heating to proceed at a reasonable rate, and the solvent must adequately dissolve both the organic substrate and the inorganic cyanide salt.
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Side reactions: Hydrolysis of the starting benzyl halide to 2-bromo-5-methoxybenzyl alcohol or hydrolysis of the final nitrile product to 2-(2-bromo-5-methoxyphenyl)acetic acid can significantly reduce the yield.[1] The use of anhydrous solvents can help minimize hydrolysis.[2]
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Inefficient purification: Product loss can occur during the workup and purification stages.
Q3: What are the common side products observed in this synthesis?
A3: Common side products include:
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2-bromo-5-methoxybenzyl alcohol: This forms from the hydrolysis of the starting benzyl halide. This is more likely to occur if using aqueous media.[2]
-
2-(2-bromo-5-methoxyphenyl)acetic acid: This results from the hydrolysis of the nitrile functional group of the desired product.
-
Di(2-bromo-5-methoxyphenyl)methane: This can be a minor byproduct under certain conditions.
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Isonitrile isomers: While typically minor when using sodium or potassium cyanide, some isonitrile formation is possible.[2]
Q4: How can I effectively purify the final product, this compound?
A4: Purification is generally best achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether. Recrystallization from a suitable solvent can also be employed to obtain a highly pure solid product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting benzyl halide. | Verify the purity and integrity of the starting material. If possible, use freshly prepared benzyl halide. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC or GC. | |
| Poor solubility of cyanide salt. | Use a polar apathetic solvent like DMSO or DMF to improve the solubility of the cyanide salt. The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also be beneficial in biphasic systems. | |
| Presence of Starting Material in Product | Incomplete reaction. | Extend the reaction time or consider a moderate increase in temperature. Ensure a slight excess of the cyanide reagent is used. |
| Significant Amount of Alcoholic Side Product | Hydrolysis of the starting material. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Nitrile Product Hydrolyzing to Carboxylic Acid | Harsh workup conditions. | Avoid prolonged exposure to strong acidic or basic conditions during the aqueous workup. Neutralize the reaction mixture carefully. |
Experimental Protocol: Cyanation of 2-Bromo-5-methoxybenzyl Bromide
This is a representative protocol adapted from general procedures for the synthesis of benzyl cyanides. Researchers should conduct their own risk assessment and optimization.
Materials:
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2-Bromo-5-methoxybenzyl bromide
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Sodium cyanide (NaCN)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2-bromo-5-methoxybenzyl bromide (1.0 eq) in anhydrous DMF.
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Carefully add sodium cyanide (1.1 - 1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
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Heat the reaction mixture to 50-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by carefully adding water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Data on Reaction Parameter Optimization
Since specific literature data for the synthesis of this compound is limited, the following table provides a qualitative overview of how different parameters can influence the reaction outcome, based on general principles for SN2 reactions.
| Parameter | Condition A | Condition B | Expected Outcome |
| Solvent | Ethanol/Water | Anhydrous DMF | Higher yield is expected in anhydrous DMF due to better solubility of NaCN and prevention of starting material hydrolysis. |
| Temperature | Room Temperature | 70 °C | Increased temperature generally leads to a faster reaction rate, but may also promote side reactions. Optimization is key. |
| Cyanide Source | KCN | NaCN | Both are effective; NaCN is often slightly more reactive. |
| Leaving Group | -Cl (Chloride) | -Br (Bromide) | Bromide is a better leaving group than chloride, typically resulting in a faster reaction and potentially higher yield under the same conditions. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Common side products in the synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and straightforward method is the nucleophilic substitution of 2-bromo-5-methoxybenzyl bromide with an alkali metal cyanide, such as sodium or potassium cyanide. This is a standard SN2 reaction where the cyanide ion displaces the bromide ion.[1][2]
Q2: What are the common side products observed in this synthesis?
A2: The primary side products encountered during the synthesis of this compound include:
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2-Bromo-5-methoxybenzyl alcohol: This forms through the hydrolysis of the starting material, 2-bromo-5-methoxybenzyl bromide, especially if water is present in the reaction mixture.[3]
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2-(2-Bromo-5-methoxyphenyl)acetamide and 2-(2-Bromo-5-methoxyphenyl)acetic acid: These are products of the hydrolysis of the nitrile functional group in the desired product. This can occur during the reaction or, more commonly, during the aqueous workup.
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2-Bromo-5-methoxybenzyl isocyanide: This isomer can form as the cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. While typically a minor byproduct when using sodium or potassium cyanide, its formation can be influenced by the reaction conditions.[3]
-
Elimination products: Although less common for benzylic halides, elimination reactions to form a stilbene derivative are a theoretical possibility, especially with a sterically hindered or strong base.[4]
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields can arise from several factors:
-
Poor quality of starting materials: Ensure the 2-bromo-5-methoxybenzyl bromide is pure and has not degraded.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical. The reaction often requires heating, and the solvent must adequately dissolve both the organic substrate and the inorganic cyanide salt.
-
Presence of water: Water in the reaction can lead to the hydrolysis of the starting material to the corresponding alcohol, reducing the yield of the desired nitrile.[3]
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Inefficient workup and purification: The product may be lost during extraction and purification steps.
Q4: How can I minimize the formation of the major side product, 2-Bromo-5-methoxybenzyl alcohol?
A4: To minimize the formation of the corresponding alcohol, it is crucial to use anhydrous reaction conditions.[3] The use of a dry, aprotic solvent such as acetone or dimethylformamide (DMF) is recommended. Ensure all glassware is thoroughly dried before use and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: How can I effectively purify the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane. Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive cyanide salt. | Use freshly opened or properly stored sodium or potassium cyanide. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Poor solubility of reactants. | Choose a solvent that can dissolve both the benzyl bromide and the cyanide salt to some extent (e.g., DMF, DMSO, or ethanol). The use of a phase-transfer catalyst can also be beneficial in biphasic systems. | |
| Significant amount of 2-bromo-5-methoxybenzyl alcohol observed | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere.[3] |
| Product decomposes during purification | Product instability to heat or silica gel. | Use a less acidic grade of silica gel or deactivate it with a small amount of triethylamine in the eluent. Consider purification by recrystallization if possible. |
| Presence of an impurity with a similar Rf value to the product | Formation of an isomeric byproduct (e.g., isocyanide). | Optimize reaction conditions to favor nitrile formation (e.g., using NaCN or KCN in a polar aprotic solvent). Careful column chromatography with a shallow solvent gradient may be required for separation. |
Experimental Protocol
The following is a representative protocol for the synthesis of this compound, adapted from a similar procedure for a related compound.[3]
Materials:
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2-Bromo-5-methoxybenzyl bromide
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Sodium cyanide (NaCN)
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Anhydrous acetone
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Benzene (or a suitable alternative like toluene or ethyl acetate for extraction)
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Anhydrous sodium sulfate
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Deionized water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methoxybenzyl bromide.
-
Add finely powdered sodium cyanide to the flask.
-
Add anhydrous acetone as the solvent.
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Heat the reaction mixture to reflux and stir vigorously for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the collected solids with a small amount of fresh acetone.
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Combine the filtrates and remove the acetone under reduced pressure.
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Dissolve the resulting residue in a suitable organic solvent for extraction (e.g., ethyl acetate).
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Wash the organic layer with water to remove any remaining inorganic salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-(2-Bromo-5-methoxyphenyl)acetonitrile by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for the TLC analysis of this compound?
A good starting point for thin-layer chromatography (TLC) analysis is a mixture of a non-polar and a moderately polar solvent. For a compound with the polarity of this compound, a hexane/ethyl acetate system is recommended. You can start with a ratio of 4:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value. An ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.4.
Q2: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
If your compound remains at the baseline, it indicates that the solvent system is not polar enough to elute it. You should try a more polar solvent system. A common strategy is to add a small amount of methanol to your eluent. For instance, you can try a mixture of dichloromethane and methanol (e.g., 98:2 v/v) or ethyl acetate and methanol (e.g., 95:5 v/v). For very polar compounds, a solvent system containing a small amount of ammonium hydroxide in methanol mixed with dichloromethane can be effective.[1]
Q3: My compound runs with the solvent front on the TLC plate. How can I achieve a better separation?
If your compound runs with the solvent front, the eluent is too polar. You need to decrease the polarity of the mobile phase. If you are using a hexane/ethyl acetate mixture, increase the proportion of hexane. For example, if a 1:1 ratio is too polar, try a 3:1 or 5:1 ratio of hexane to ethyl acetate.
Q4: I am observing streaking of my compound on the TLC plate. What could be the cause?
Streaking on a TLC plate can be caused by several factors:
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Sample Overload: You may have spotted too much of your sample on the plate. Try spotting a more dilute solution.
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Compound Instability: The compound may be decomposing on the silica gel. You can test for this by running a 2D TLC.[2] If decomposition is confirmed, consider using a deactivated silica gel or an alternative stationary phase like alumina.
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Highly Polar Compound: Very polar compounds can sometimes streak. Using a more polar mobile phase or adding a small amount of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) can sometimes help.
Q5: Can I use solvents other than hexane and ethyl acetate?
Yes, other solvent systems can be used. The choice of solvent depends on the polarity of your compound and the impurities you are trying to separate from. Other common solvent systems include petroleum ether/ethyl acetate, dichloromethane/methanol, and toluene/ethyl acetate. The key is to find a system that provides good separation of your target compound from any impurities, as determined by TLC.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Materials and Equipment:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh)
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Solvents (TLC grade or higher): Hexane, Ethyl Acetate
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Glass column with a stopcock
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TLC plates (silica gel coated)
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Developing chamber
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UV lamp (254 nm)
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Collection tubes or flasks
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Rotary evaporator
2. Mobile Phase Selection:
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Prepare several small beakers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
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Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the dissolved crude material onto separate TLC plates.
-
Develop each TLC plate in a different solvent mixture.
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Visualize the plates under a UV lamp.
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Select the solvent system that gives your product an Rf value between 0.2 and 0.4 and shows good separation from impurities.
3. Column Packing (Wet Slurry Method):
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture if using a gradient).
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Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
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Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been absorbed into the silica gel.
-
Carefully add a small amount of fresh mobile phase and drain again to ensure the entire sample is on the column in a narrow band.
5. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate. Applying gentle pressure with a pump or inert gas can speed up the process (flash chromatography).
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
6. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Product (Hypothetical) | Recommendation |
| 9:1 | 0.1 | Too low. Increase polarity. |
| 4:1 | 0.25 | Good for column chromatography. |
| 2:1 | 0.5 | Too high. Decrease polarity for better separation. |
| 1:1 | 0.8 | Much too high. Runs close to the solvent front. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no separation | - Inappropriate mobile phase. - Column overloading. - Column was not packed properly (channeling). | - Perform thorough TLC analysis to find an optimal solvent system. - Reduce the amount of sample loaded onto the column. - Repack the column carefully, ensuring an even and compact bed. |
| Low yield | - Compound is unstable on silica gel. - Compound is too polar and remains on the column. - Incomplete elution. | - Test for stability using 2D TLC. Consider using deactivated silica or alumina. - Increase the polarity of the mobile phase significantly at the end of the elution to wash the column. - Ensure all fractions containing the product have been collected by monitoring with TLC. |
| Product elutes with impurities | - Poor separation between the product and impurity in the chosen solvent system. | - Try a different solvent system. Sometimes changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity. - Use a longer column or a finer mesh silica gel for higher resolution. |
| Irregular band shape (tailing, streaking) | - Sample is not sufficiently soluble in the mobile phase. - Interactions between the compound and active sites on the silica gel. | - Load the sample in a solvent in which it is highly soluble. - Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for a basic compound). |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
Technical Support Center: Recrystallization of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(2-Bromo-5-methoxyphenyl)acetonitrile via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
A1: A specific, universally optimal solvent for this compound is not well-documented in publicly available literature. However, based on the structure (an aromatic nitrile), a good starting point for solvent screening would be alcohols (e.g., ethanol, isopropanol) or a mixed solvent system such as ethyl acetate/hexanes or toluene/heptane. A systematic solvent screening is the recommended first step to identify the ideal solvent or solvent mixture for your specific purity requirements.
Q2: How do I perform a solvent screening for this compound?
A2: To perform a solvent screening, take a small amount of your crude this compound and test its solubility in various solvents at room temperature and at the solvent's boiling point. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[1][2]
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To remedy this, you can try using a lower boiling point solvent, adding a bit more solvent to reduce the concentration, or cooling the solution more slowly to encourage crystal nucleation.
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield can be due to several factors.[3] Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[1] Cooling the solution slowly and then in an ice bath can maximize crystal formation.[1] You can also try to recover more product by concentrating the mother liquor and performing a second crystallization.[1]
Q5: The purity of my compound did not improve after recrystallization. What went wrong?
A5: This could be due to a few reasons. If the cooling process is too rapid, impurities can become trapped in the crystals.[3] Ensure a slow cooling rate. Alternatively, the chosen solvent may not be effective at excluding the specific impurities present in your sample. In this case, a different solvent system should be explored. It is also possible that the impurities have very similar solubility properties to your compound, in which case another purification technique, like column chromatography, may be necessary.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[3]- If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of the pure compound if available. |
| Crystallization happens too quickly. | - The solution is too concentrated.- The solution was cooled too rapidly. | - Add a small amount of additional hot solvent to the solution and redissolve the solid.[3]- Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help slow down the cooling process.[3] |
| The resulting crystals are discolored. | - Insoluble impurities are present.- Colored impurities are co-crystallizing. | - Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.- Consider adding a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration. |
| Low recovery of the purified compound. | - The compound is too soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.- Use a pre-heated funnel for the hot filtration step to prevent the compound from crystallizing prematurely.[1] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add the solvent dropwise until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (one in which the compound is highly soluble) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (one in which the compound is insoluble) dropwise with stirring until the solution becomes cloudy (turbid).
-
Redissolution: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.
Data Presentation
Table 1: Hypothetical Solvent Screening for Recrystallization of this compound
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling | Suitability |
| Water | Insoluble | Insoluble | - | Poor |
| Hexanes | Insoluble | Sparingly Soluble | Good | Potentially Good (may require large volumes) |
| Ethanol | Sparingly Soluble | Very Soluble | Good | Excellent |
| Isopropanol | Sparingly Soluble | Very Soluble | Good | Excellent |
| Toluene | Soluble | Very Soluble | Poor | Poor as a single solvent, but could be a "good" solvent in a mixed pair. |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Poor as a single solvent, but could be a "good" solvent in a mixed pair. |
Visualizations
Caption: A general workflow for the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Overcoming Low Reactivity in Cross-Coupling of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-(2-Bromo-5-methoxyphenyl)acetonitrile in palladium-catalyzed cross-coupling reactions. The inherent steric hindrance from the ortho-bromo and ortho-acetonitrile groups, combined with the electron-donating nature of the methoxy group, can significantly impede common cross-coupling reactions. This guide offers practical solutions and detailed protocols to enhance reaction efficiency and yield.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cross-coupling of this compound and provides actionable troubleshooting steps.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in Suzuki-Miyaura coupling of this sterically hindered and electron-rich substrate is a common challenge. The primary reasons often revolve around inefficient oxidative addition and transmetalation steps in the catalytic cycle.
Possible Causes:
-
Steric Hindrance: The ortho-bromo and acetonitrile groups impede the approach of the palladium catalyst to the C-Br bond.
-
Electron-Rich Arene: The electron-donating methoxy group deactivates the aryl bromide towards oxidative addition.
-
Inappropriate Ligand Choice: The ligand may not be bulky or electron-rich enough to promote the catalytic cycle effectively.
-
Suboptimal Base: The base might not be strong enough to facilitate the transmetalation step.
-
Catalyst Inactivation: The palladium catalyst may be decomposing or forming inactive species.
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos are designed to promote cross-coupling of sterically demanding substrates.[1][2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[3]
-
Catalyst Choice: Utilize pre-formed palladium precatalysts, such as G3 or G4 palladacycles, for more reliable generation of the active Pd(0) species.[3]
-
Base Optimization: Switch to a stronger, non-nucleophilic base. Bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for hindered substrates.[4]
-
Temperature and Reaction Time: Increase the reaction temperature and extend the reaction time. For challenging substrates, higher temperatures (e.g., >100 °C) may be necessary to overcome the activation energy barrier.
-
Solvent System: Use a polar aprotic solvent like dioxane, toluene, or a mixture of toluene/water to improve the solubility of the reagents and intermediates.
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing significant amounts of hydrodehalogenation byproduct. How can I favor the desired C-N bond formation?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich aryl bromides and primary amines.[5] This occurs when a β-hydride elimination pathway competes with the reductive elimination of the desired product.
Possible Causes:
-
Ligand Choice: The ligand may not be sufficiently bulky to prevent β-hydride elimination.
-
Base Strength: The base might be too strong, leading to side reactions.
-
Reaction Temperature: High temperatures can sometimes favor decomposition pathways.
Troubleshooting Steps:
-
Ligand Selection: Utilize bulky, electron-rich biaryl phosphine ligands such as BrettPhos or RuPhos, which have been shown to be effective in minimizing hydrodehalogenation and promoting the desired C-N coupling.[1]
-
Base Selection: While a strong base is necessary, extremely strong bases might promote side reactions. Sodium tert-butoxide (NaOtBu) is commonly used, but for sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ could be tested.[6]
-
Amine Salt: Using the hydrochloride or hydrobromide salt of the amine in conjunction with a stoichiometric amount of a strong base can sometimes improve results.
-
Temperature Control: While heating is often required, excessively high temperatures should be avoided. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
Q3: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding. What conditions are recommended for this transformation?
A3: The Sonogashira coupling of sterically hindered and electron-rich aryl bromides can be challenging due to the difficult oxidative addition step and potential for homocoupling of the alkyne (Glaser coupling).
Possible Causes:
-
Catalyst System: The standard Pd/Cu catalyst system may not be active enough.
-
Ligand Choice: Triphenylphosphine (PPh₃) is a common ligand but may not be optimal for this substrate.
-
Base and Solvent: The choice of amine base and solvent can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. Copper can sometimes promote unwanted side reactions. In these cases, a palladium catalyst with a more specialized ligand is used.[7][8]
-
Ligand Selection: Employ more electron-rich and bulky phosphine ligands such as cataCXium® A or XPhos. N-heterocyclic carbene (NHC) ligands have also shown promise in difficult Sonogashira couplings.[9][10]
-
Base and Solvent: A strong amine base like diisopropylamine (DIPA) or triethylamine (TEA) is typically used as both the base and often as the solvent or co-solvent. For challenging substrates, a non-coordinating organic base in a polar aprotic solvent like DMF or NMP can be beneficial.
-
Microwave Irradiation: Microwave heating can often accelerate the reaction and improve yields for sluggish couplings.[11]
Q4: I am following a literature procedure for a Heck coupling of a similar substrate, but my yields for this compound are consistently low and variable. What could be the issue?
A4: Low and variable yields in Heck couplings of sterically hindered substrates are often attributed to catalyst deactivation and competing side reactions. A published procedure for a similar substrate, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, highlights these challenges.[12]
Possible Causes:
-
Catalyst Poisoning: The palladium catalyst can be poisoned by impurities or decomposition products, leading to the formation of inactive palladium black ("palladium mirror").[12]
-
High Reaction Temperature: While high temperatures are often necessary, they can also lead to catalyst decomposition.[12]
-
Ligand Decomposition: The phosphine ligand can degrade at high temperatures.
-
Incomplete Reaction: The reaction may not be going to completion due to the low reactivity of the substrate.
Troubleshooting Steps:
-
Catalyst and Ligand Purity: Ensure the use of high-purity palladium catalysts and ligands. Impurities can significantly impact catalyst performance.[12]
-
Robust Ligands: Consider using more thermally stable and bulky ligands, such as tri-o-tolylphosphine or Buchwald-type biaryl phosphine ligands, which are less prone to decomposition at high temperatures.
-
Reaction Conditions: The reported successful, albeit variable, Heck coupling of a similar substrate required a high temperature of 165 °C in a sealed vessel.[12] This indicates that forcing conditions may be necessary. Careful monitoring of the reaction progress is crucial.
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to more rapid decomposition. It is a parameter that may require careful optimization.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for cross-coupling reactions of substrates similar to this compound. These should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-methylpyridin-4-amine | Phenylboronic Acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | i-PrOH/H₂O | Reflux | 8-12 | 85[13] |
| 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Pd/BI-DIME (1) | BI-DIME | K₃PO₄ (3.0) | Toluene | 110 | 12 | 95[14] |
| ortho-Bromoaniline derivative | Benzylboronic ester | CataCXium A palladacycle (10) | - | Cs₂CO₃ (2.0) | 2-MeTHF | 80 | 12 | 95[15] |
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chlorotoluene | Morpholine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 24 | 98 |
| 2-Bromoanisole | Aniline | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 80 | 18 | 95 |
| 4-Bromo-3-methoxyphenylacetonitrile | Ammonia equivalent | Pd₂(dba)₃ (1-2) | XPhos (1.2-2.4) | NaOtBu (2-3) | Toluene | 100 | 12-24 | >80 (expected) |
Table 3: Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Pd Cat. (mol%) | Cu Cat. (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ | TEA/DMF | 80 | 6 | 90[11] | |
| 2-Bromo-4-(trifluoromethyl)benzonitrile | Terminal Alkyne | Pd(OAc)₂ | CuI | DavePhos | Amine | - | - | High | |
| 5-Bromo-3-fluoro-2-cyanopyridine | Various | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | TEA | THF | RT | 2-4 | 85-93[16] |
Table 4: Heck Coupling of Aryl Bromides
| Aryl Bromide | Alkene | Pd Cat. (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile | Ethyl acrylate | Pd(PPh₃)₂Cl₂ (5) | P(o-tolyl)₃ (15) | TEA (1.5) | Toluene | 165 | 16 | 30-75[12] |
| 2-Bromo-3-methoxypyridine | Styrene | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | TEA (2-3) | DMF | 80-140 | 4-24 | 70-90 (representative)[17] |
| 2-Acetyl-5-bromobenzofuran | Acrylonitrile | Pd-complex (0.25) | - | TEA/TBAB | DMF | 130 | 3 | 88 |
Experimental Protocols
This section provides detailed experimental protocols for key cross-coupling reactions. These are generalized procedures and may require optimization for the specific substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if using a biphasic system)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with a high-purity inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 - 2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 1.2-2.4 mol%)
-
Base (e.g., Sodium tert-butoxide, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask.
-
Add the base, the amine, and this compound.
-
Seal the flask and remove it from the glovebox (if applicable).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Catalytic Cycles and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. syntheticpages.org [syntheticpages.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. arkat-usa.org [arkat-usa.org]
Optimizing temperature and reaction time for 2-(2-Bromo-5-methoxyphenyl)acetonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing arylacetonitriles like this compound is through the nucleophilic substitution of a corresponding benzyl halide (e.g., 2-bromo-5-methoxybenzyl bromide) with an alkali metal cyanide, such as sodium or potassium cyanide. This reaction is a standard procedure for forming the C-CN bond.
Q2: Why is my reaction yield consistently low?
A2: Low yields can be attributed to several factors:
-
Poor quality of starting materials: Ensure the purity of the 2-bromo-5-methoxybenzyl halide, as impurities can lead to side reactions.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent are critical parameters that may require optimization.
-
Side reactions: Hydrolysis of the cyanide salt or the product can diminish the yield.
-
Inefficient purification: Product loss may occur during the workup and purification stages.
Q3: What are the common side products in this synthesis?
A3: Potential side products include 2-bromo-5-methoxybenzyl alcohol, formed from the hydrolysis of the starting benzyl halide, and 2-(2-bromo-5-methoxyphenyl)acetic acid, resulting from the hydrolysis of the nitrile product. In some cases, isonitrile isomers might form, although this is less common with sodium or potassium cyanide.
Q4: How can the final product be effectively purified?
A4: Purification is typically achieved through column chromatography on silica gel using a solvent system like ethyl acetate and hexane. Recrystallization from a suitable solvent is another effective method for obtaining a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction. | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or adding more cyanide reagent. |
| Hydrolysis of the starting benzyl halide. | Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere. Use anhydrous solvents to minimize moisture. | |
| Inefficient product extraction. | Perform multiple extractions with an appropriate organic solvent. Adjust the pH of the aqueous layer to ensure the product is not in an ionized form. | |
| Presence of Unreacted Starting Material | Insufficient cyanide reagent. | Use a slight excess of the cyanide salt to drive the reaction to completion. |
| Short reaction time. | Extend the reaction duration and continue to monitor for the disappearance of the starting material by TLC or GC. | |
| Formation of Impurities | Hydrolysis of the nitrile product to a carboxylic acid. | Minimize the presence of water and consider using a non-aqueous workup if possible. |
| Formation of benzyl alcohol from the starting material. | Use anhydrous conditions and ensure the reaction is not unnecessarily prolonged, especially at elevated temperatures. |
Experimental Protocol: Cyanation of 2-Bromo-5-methoxybenzyl bromide
This protocol is a representative procedure for the synthesis of this compound via nucleophilic substitution.
Materials:
-
2-Bromo-5-methoxybenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous ethanol or acetone
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methoxybenzyl bromide in anhydrous ethanol or acetone.
-
Add a slight molar excess (1.1 to 1.5 equivalents) of finely powdered sodium cyanide or potassium cyanide to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Optimization of Reaction Conditions
The following table summarizes key parameters for optimizing the synthesis of this compound. The optimal conditions can vary based on the specific substrate and scale of the reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature | Room Temperature | 50 °C | Reflux | Higher temperatures generally increase the reaction rate but may also promote side reactions. Reflux is common for complete conversion. |
| Reaction Time | 2-4 hours | 6-8 hours | 12-24 hours | Longer reaction times can lead to higher conversion but may also increase the formation of byproducts. |
| Solvent | Ethanol | Acetone | Dimethylformamide (DMF) | The choice of solvent affects the solubility of reagents and the reaction rate. Aprotic polar solvents like DMF can accelerate the reaction. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Choosing the right solvent for reactions involving 2-(2-Bromo-5-methoxyphenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Bromo-5-methoxyphenyl)acetonitrile. The information is designed to assist in choosing the appropriate solvent and overcoming common challenges encountered during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended for Suzuki-Miyaura coupling reactions with this compound?
For Suzuki-Miyaura coupling reactions involving aryl bromides, common solvent systems include mixtures of an organic solvent with water to facilitate the dissolution of the inorganic base. Recommended starting points are:
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
Dimethylformamide (DMF) (can sometimes be used without water)
The choice of solvent can influence reaction rate and side product formation. It is advisable to screen a few solvent systems to find the optimal conditions for a specific reaction.
Q3: What are suitable solvents for the reduction of the nitrile group to a primary amine?
The reduction of the nitrile group in this compound to form 2-(2-Bromo-5-methoxyphenyl)ethan-1-amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The most common solvent for LiAlH₄ reductions is anhydrous tetrahydrofuran (THF). It is crucial to use a dry, aprotic solvent to prevent quenching of the highly reactive hydride reagent.
Q4: How can the nitrile group be hydrolyzed to a carboxylic acid, and what solvents should be used?
Hydrolysis of the nitrile to 2-(2-Bromo-5-methoxyphenyl)acetic acid can be performed under either acidic or basic conditions.[[“]]
-
Acidic Hydrolysis: Heating the compound under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, is a common method.[[“]]
-
Basic Hydrolysis: Refluxing with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, will initially form the carboxylate salt.[[“]] A subsequent acidification step is required to obtain the carboxylic acid.
In both cases, water is a key reagent, and co-solvents like ethanol or dioxane can be used to improve the solubility of the starting material.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Problem: Low or no yield of the desired coupled product.
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Starting Materials | Try a different solvent system. If using a biphasic system like Toluene/Water, consider switching to a more polar solvent like 1,4-Dioxane/Water or DMF. Ensure vigorous stirring to maximize the interface between the aqueous and organic phases. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the palladium catalyst. Degas the solvent thoroughly before adding the catalyst. Formation of palladium black is an indicator of catalyst decomposition. |
| Inappropriate Base | The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base can be a factor; K₃PO₄ is often effective. The strength and nature of the base can influence the reaction outcome. |
| Steric Hindrance | The bromine atom is ortho to the acetonitrile group, which may introduce some steric hindrance. Using a bulkier phosphine ligand (e.g., SPhos, XPhos) on the palladium catalyst can sometimes overcome this issue. |
| Electron-Rich Substrate | The methoxy group is electron-donating, which can make the oxidative addition step of the catalytic cycle slower. A more electron-rich palladium catalyst or higher reaction temperatures may be required. |
Nitrile Reduction
Problem: Incomplete reaction or formation of side products.
| Possible Cause | Troubleshooting Step |
| Quenching of Reducing Agent | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. Any moisture will consume the LiAlH₄. |
| Insufficient Reducing Agent | Use a sufficient excess of the reducing agent (typically 2-4 equivalents of LiAlH₄ for a nitrile). |
| Low Reaction Temperature | While the initial addition of the reagent may be done at a lower temperature for safety, the reaction often requires heating to reflux in THF to go to completion. |
Nitrile Hydrolysis
Problem: Slow or incomplete hydrolysis.
| Possible Cause | Troubleshooting Step |
| Insufficiently Harsh Conditions | Nitrile hydrolysis often requires prolonged heating at reflux. Ensure the reaction is heated for an adequate amount of time. |
| Poor Solubility | If the starting material is not fully dissolved, the reaction rate will be slow. Consider adding a co-solvent like ethanol or 1,4-dioxane to the aqueous acid or base. |
| Amide Intermediate | The hydrolysis proceeds through an amide intermediate. Under certain conditions, the reaction may stall at this stage. More forcing conditions (higher temperature, longer reaction time) may be needed to hydrolyze the amide to the carboxylic acid. |
Data Presentation
Table 1: Recommended Solvent Systems for Common Reactions
| Reaction Type | Recommended Solvents | Co-solvent / Additive | Typical Temperature |
| Suzuki-Miyaura Coupling | 1,4-Dioxane, Toluene, THF, DMF | Water | 80-110 °C |
| Nitrile Reduction (LiAlH₄) | Tetrahydrofuran (THF) | None (anhydrous) | Reflux |
| Nitrile Hydrolysis (Acidic) | Water | Ethanol, 1,4-Dioxane | Reflux |
| Nitrile Hydrolysis (Basic) | Water | Ethanol, 1,4-Dioxane | Reflux |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical flow for selecting a solvent based on the desired reaction type.
References
Troubleshooting peak tailing in HPLC analysis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
Technical Support Center: HPLC Analysis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically tailored to address issues of peak tailing encountered during the analysis of this compound, providing researchers, scientists, and drug development professionals with targeted solutions and protocols.
Troubleshooting Guide
Q1: I am observing significant peak tailing for this compound. What are the most common causes?
Peak tailing, where the peak's asymmetry factor is greater than 1.2, is a common issue that can compromise the accuracy and resolution of your analysis.[1][2] For an aromatic nitrile like this compound, the causes can be categorized into chemical interactions and physical/instrumental problems.
Primary Chemical Causes:
-
Secondary Silanol Interactions : The primary cause of peak tailing for polar compounds is often the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3] Although not a strong base, the nitrile group in your analyte is polar and can interact with these active sites, causing a secondary retention mechanism that leads to tailing.[4]
-
Mobile Phase pH : Operating at a mid-range pH (e.g., pH > 3) can lead to the ionization of residual silanol groups, making them more interactive with polar analytes.[5] Suppressing this ionization by using a low pH mobile phase is a common strategy to improve peak shape for basic or polar compounds.[6][7]
-
Metal Contamination : Trace metals like iron or aluminum within the silica matrix can increase the acidity of adjacent silanol groups, enhancing their interaction with analytes and worsening peak tailing.[7][8][9] Using modern, high-purity Type B silica columns can minimize this effect.[7]
-
Insufficient Buffering : An inadequate buffer concentration (ideally 10-50 mM) can lead to pH shifts on the column, causing inconsistent interactions and peak shape.[3][10]
Common Physical and Instrumental Causes:
-
Column Overload : Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[3][4]
-
Extra-Column Effects (Dead Volume) : Excessive volume in tubing, fittings, or connections between the injector, column, and detector can cause the separated peak to broaden and tail.[10][11]
-
Column Degradation : Over time, columns can develop voids at the inlet or have the inlet frit become partially blocked by particulates from the sample or mobile phase, which disrupts the sample band and causes poor peak shape.[1][3]
-
Sample Solvent Mismatch : If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. It is always best to dissolve the sample in the mobile phase itself.[4][11]
Frequently Asked Questions (FAQs)
Q2: What is an acceptable Tailing Factor or Asymmetry Factor?
The peak asymmetry is typically measured by the Tailing Factor (Tf) or Asymmetry Factor (As). While the calculation methods can differ slightly, a value of 1.0 represents a perfectly symmetrical Gaussian peak. For most assays, a value between 0.9 and 1.5 is considered acceptable, although some methods may tolerate values up to 2.0.[1][2] Values greater than 2.0 are generally unacceptable as they can compromise integration accuracy and resolution.[2]
Q3: How can I determine if the peak tailing is caused by my column or the HPLC system?
A systematic way to diagnose the source of the problem is to substitute the column. If you replace the current column with a new, proven column of the same type and the peak tailing is resolved, the issue was with the old column (e.g., degradation, contamination, or a blocked frit).[1][3] If the problem persists with a new column, the issue likely lies within the HPLC system itself, such as extra-column dead volume in the tubing or fittings.[11][12]
Q4: Would using a different type of column, such as an end-capped or hybrid column, resolve the peak tailing?
Yes, this is often a very effective solution.
-
End-Capped Columns : These columns have their residual silanol groups chemically bonded with a small, non-polar group (like trimethylsilyl), which makes them significantly less active and reduces secondary interactions.[1][3][13]
-
Hybrid Silica Columns : These modern columns incorporate organic groups into the silica matrix itself, which reduces the number of surface silanols and improves stability at higher pH, offering better peak shapes for challenging compounds.[7][8]
Q5: Can my sample preparation and solvent choice affect peak tailing?
Absolutely. Always ensure your samples and mobile phases are filtered to prevent particulates from blocking the column frit.[14] Additionally, the solvent used to dissolve your sample should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent can cause the analyte band to spread improperly on the column, leading to peak distortion.[4]
Data Presentation
Table 1: Quantitative Guide for Troubleshooting Peak Tailing
| Parameter | Acceptable Range | Potential Cause if Out of Range | Recommended Action |
| Asymmetry Factor (As) / Tailing Factor (Tf) | 0.9 - 1.5 | > 1.5: Secondary interactions, column overload, column void, extra-column volume.[1] | See troubleshooting workflow; check mobile phase pH, reduce sample concentration, inspect system connections. |
| Mobile Phase pH (for basic/polar compounds) | pH 2.5 - 3.0 | pH > 3.0 may ionize silanol groups, increasing secondary interactions.[5][6] | Lower the mobile phase pH to suppress silanol activity. |
| Buffer Concentration | 10 - 50 mM | < 10 mM may provide insufficient pH control on the column.[3][10] | Increase buffer concentration to ensure stable pH. |
| Injection Volume / Mass | Within column linear capacity | Exceeding capacity leads to saturation and peak distortion.[4] | Perform a sample dilution study to confirm and reduce injection volume/concentration. |
Experimental Protocols
Protocol 1: Diagnosing and Mitigating Column Overload
This protocol helps determine if peak tailing is due to injecting too much sample mass onto the column.
-
Prepare a Sample Dilution Series : Create a series of dilutions of your sample in the mobile phase. A good starting point is to prepare 1:2, 1:5, and 1:10 dilutions of your original sample.
-
Inject Sequentially : Inject the original sample and then each dilution under the same HPLC conditions.
-
Analyze Peak Shape : Compare the Asymmetry Factor (As) for the analyte peak from each injection.
-
Interpretation : If the peak shape improves significantly (i.e., the As value moves closer to 1.0) with the diluted samples, then column overload is the likely cause.[3]
-
Remedy : To resolve the issue, either reduce the concentration of your sample or decrease the injection volume.
Protocol 2: System Suitability Test for Peak Asymmetry
This protocol is used to formally assess and monitor the quality of the chromatographic peak shape.
-
Standard Preparation : Prepare a standard solution of this compound at a concentration that is known to be within the column's linear range.
-
Chromatographic Run : Equilibrate the HPLC system until a stable baseline is achieved, then inject the standard.
-
Peak Asymmetry Calculation : Use the chromatography data software (CDS) to calculate the Asymmetry Factor (As) or Tailing Factor (Tf). The USP Tailing Factor is calculated as:
-
Tf = W₀.₀₅ / 2f
-
Where W₀.₀₅ is the peak width at 5% of the peak height, and f is the distance from the peak front to the peak maximum at 5% height.[2]
-
-
Evaluation : Compare the calculated value against the acceptance criteria defined for your method (e.g., As ≤ 1.5). If the value is out of specification, it indicates a problem with the chromatographic system that requires troubleshooting.
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing HPLC peak tailing.
Caption: Analyte interactions with the stationary phase leading to peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. youtube.com [youtube.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. support.waters.com [support.waters.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. LC Technical Tip [discover.phenomenex.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-(2-Bromo-5-methoxyphenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2-(2-Bromo-5-methoxyphenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
While specific impurities depend on the synthetic route, common contaminants in related syntheses can include:
-
Unreacted Starting Materials: Such as 2-bromo-5-methoxybenzyl bromide or the corresponding alcohol.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming 2-(2-Bromo-5-methoxyphenyl)acetic acid or the corresponding amide. The benzylic bromide starting material can also hydrolyze to 2-bromo-5-methoxybenzyl alcohol.
-
Oxidation Products: The benzylic position can be oxidized to form 2-bromo-5-methoxybenzaldehyde.[1]
-
Over-alkylation or other by-products: Depending on the specific reaction conditions, other side reactions may occur.
Q2: What are the recommended methods for purifying crude this compound?
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: How do I choose between recrystallization and column chromatography?
-
Recrystallization is generally preferred for removing small amounts of impurities from a large amount of product, especially if the impurities have different solubility profiles from the desired compound. It is often a faster and more scalable technique.
-
Column chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility to the product.[2] It offers a higher degree of separation.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the recrystallization solvent, even when heated.
-
Possible Cause: The solvent is too non-polar for your compound.
-
Solution: Try a more polar solvent. For substituted phenylacetonitriles, common solvents to try include ethanol, isopropanol, or mixtures containing ethyl acetate.[3]
Problem 2: The compound oils out instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent might be higher than the melting point of your compound.
-
Solution:
-
Add a small amount of a co-solvent in which the compound is less soluble to the hot solution until it just becomes cloudy, then clarify by adding a few drops of the original hot solvent.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Add a seed crystal of the pure compound.
-
Problem 3: No crystals form even after the solution has cooled completely.
-
Possible Cause: The solution is not saturated enough, or too much solvent was used.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
If using a mixed solvent system, add more of the anti-solvent (the solvent in which the compound is less soluble).
-
Problem 4: The purified product is still impure after recrystallization.
-
Possible Cause: The chosen solvent does not effectively differentiate between the product and the impurities. The impurities may have co-crystallized with the product.
-
Solution:
-
Try a different recrystallization solvent or a different solvent mixture.
-
Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, before recrystallization.
-
If impurities persist, column chromatography may be necessary.
-
Column Chromatography
Problem 1: The compound does not move from the origin (Rf = 0).
-
Possible Cause: The eluent (solvent system) is not polar enough to move the compound up the stationary phase.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[2][4][5][6]
Problem 2: All spots, including the product and impurities, run to the top of the TLC plate (Rf ≈ 1).
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate system.[2]
Problem 3: The spots are streaky on the TLC plate.
-
Possible Cause: The compound may be acidic or basic, interacting strongly with the slightly acidic silica gel. The sample might be overloaded on the TLC plate. The compound might be degrading on the silica.
-
Solution:
-
For acidic compounds, add a small amount of acetic acid (e.g., 1%) to the eluent.
-
For basic compounds, add a small amount of triethylamine (e.g., 1%) to the eluent.
-
Apply a smaller spot of the sample to the TLC plate.
-
Problem 4: Poor separation of the product from an impurity on the column.
-
Possible Cause: The polarity difference between the product and the impurity is small in the chosen eluent system.
-
Solution:
-
Optimize the eluent system by trying different solvent mixtures. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can improve separation.
-
Use a longer column to increase the separation distance.
-
Ensure the column is packed properly to avoid channeling.[2]
-
Data Presentation
Table 1: Recommended Starting Conditions for Purification of this compound.
| Purification Method | Recommended Conditions | Notes |
| Recrystallization | Solvent: Ethanol, Isopropanol, or Ethanol/Water mixture. | Start by dissolving the crude solid in a minimal amount of hot solvent. Allow to cool slowly. The optimal solvent will dissolve the compound when hot but not when cold. |
| Column Chromatography | Stationary Phase: Silica gel (60 Å, 230-400 mesh). | Silica gel is a standard choice for a wide range of organic compounds.[2][5] |
| Eluent System: Hexane/Ethyl Acetate gradient. | Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. A similar compound, 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile, was purified using an EtOAc/petroleum ether (1:10) system.[7] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. The ideal eluent should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the silica gel is packed uniformly to prevent channeling.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to separate compounds with different polarities.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for the purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 6. Chromatography [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
Stability issues of 2-(2-Bromo-5-methoxyphenyl)acetonitrile under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-(2-Bromo-5-methoxyphenyl)acetonitrile under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are related to its two primary functional groups: the nitrile group and the methoxy group on the phenyl ring. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acid or amide. The methoxy group, an ether, can undergo cleavage under strongly acidic conditions, especially with heating.
Q2: Under what specific acidic conditions is the methoxy group likely to cleave?
A2: Cleavage of the methoxy (anisole) ether is most likely to occur in the presence of strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures.[1] While other strong acids can also catalyze this reaction, it is a key consideration when planning reactions or purifications in highly acidic environments.
Q3: What are the expected products of nitrile hydrolysis under acidic and basic conditions?
A3: Under acidic conditions, the nitrile group can hydrolyze to form the corresponding carboxylic acid, 2-(2-Bromo-5-methoxyphenyl)acetic acid, and an ammonium salt.[2][3] Under basic conditions, the hydrolysis typically yields the carboxylate salt, 2-(2-Bromo-5-methoxyphenyl)acetate, and ammonia.[2] Milder basic conditions might result in the formation of the corresponding amide as an intermediate or final product.[3]
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The most common methods for monitoring the degradation of this compound are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). HPLC with UV detection is particularly useful for quantifying the disappearance of the starting material and the appearance of degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield or recovery of starting material after a reaction or workup under acidic conditions. | 1. Ether Cleavage: The methoxy group may have been cleaved by strong acid, especially if heat was applied. 2. Nitrile Hydrolysis: The nitrile group may have hydrolyzed to the carboxylic acid. | 1. Avoid Strong Acids: If possible, use milder acidic conditions or protect the methoxy group if it is not the intended reaction site. 2. Lower Temperature: Perform the reaction at a lower temperature to minimize side reactions. 3. Analyze Side Products: Use techniques like LC-MS to identify if the phenol or carboxylic acid degradation products have formed. |
| Unexpected side products observed in reactions conducted in a basic medium. | Nitrile Hydrolysis: The nitrile group has likely hydrolyzed to the corresponding carboxylate or amide. | 1. Use Non-Aqueous Base: If the reaction chemistry allows, consider using a non-aqueous base to prevent hydrolysis. 2. Control Reaction Time and Temperature: Minimize the exposure time to basic conditions and keep the temperature as low as possible. 3. Protect the Nitrile Group: If the nitrile is not the reactive center, consider protecting it. |
| Difficulty in purifying the product, with multiple spots on TLC or peaks in HPLC. | Formation of Degradation Products: The compound may be degrading during the purification process (e.g., on silica gel which can be slightly acidic). | 1. Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a base like triethylamine to neutralize acidic sites. 2. Use Alternative Purification Methods: Consider other purification techniques such as recrystallization or preparative HPLC. 3. Rapid Purification: Minimize the time the compound spends in the purification medium. |
Experimental Protocols for Stability Studies
For researchers needing to establish the stability of this compound under their specific experimental conditions, the following forced degradation study protocols can be adapted. These studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.
Protocol 1: Stability in Acidic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare acidic solutions of varying concentrations (e.g., 0.1 N HCl, 1 N HCl).
-
-
Experimental Procedure:
-
In separate vials, mix the stock solution with the acidic solutions. A typical ratio is 1:1 (v/v).
-
Include a control sample with the stock solution and water.
-
Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with a suitable base before analysis.
-
-
Analysis:
-
Analyze the samples by HPLC-UV to quantify the remaining parent compound.
-
Use LC-MS to identify the mass of any new peaks that appear, corresponding to degradation products.
-
Protocol 2: Stability in Basic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Prepare basic solutions of varying concentrations (e.g., 0.1 N NaOH, 1 N NaOH).
-
-
Experimental Procedure:
-
Follow the same procedure as in Protocol 1, substituting the acidic solutions with the basic solutions.
-
Neutralize the withdrawn aliquots with a suitable acid before analysis.
-
-
Analysis:
-
Analyze the samples using the same analytical methods as in Protocol 1 to monitor for degradation.
-
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Conditions
| Condition | Functional Group Affected | Potential Degradation Product(s) | Notes |
| Strong Acid (e.g., HBr, HI) with Heat | Methoxy (Ether) | 2-(2-Bromo-5-hydroxyphenyl)acetonitrile | Ether cleavage is a known reaction for anisole derivatives under harsh acidic conditions. |
| Acidic (Aqueous) with Heat | Nitrile | 2-(2-Bromo-5-methoxyphenyl)acetic acid | Hydrolysis of the nitrile to a carboxylic acid. |
| Basic (Aqueous) with Heat | Nitrile | 2-(2-Bromo-5-methoxyphenyl)acetate (salt) or 2-(2-Bromo-5-methoxyphenyl)acetamide | Hydrolysis to the carboxylate is common; the amide may be an intermediate or the final product under milder conditions. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A general experimental workflow for conducting stability studies.
References
Technical Support Center: Scaling Up the Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate the scaling up of this important chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the nucleophilic substitution of 2-bromo-5-methoxybenzyl halide (bromide or chloride) with an alkali metal cyanide, such as sodium or potassium cyanide. This is a standard and well-documented approach for the preparation of arylacetonitriles.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields can arise from several factors:
-
Poor quality of starting materials: Ensure the 2-bromo-5-methoxybenzyl halide is pure and has not degraded. Benzyl halides can be unstable and should be used relatively fresh.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent are critical parameters. The reaction may require heating, and the chosen solvent must adequately dissolve both the organic substrate and the inorganic cyanide salt.
-
Side reactions: Hydrolysis of the cyanide salt or the final product can decrease the yield. Elimination reactions are also a possibility.
-
Inefficient purification: Product loss can occur during the workup and purification stages.
Q3: What are the common side products I should be aware of during this synthesis?
A3: Potential side products include 2-bromo-5-methoxybenzyl alcohol, which forms from the hydrolysis of the starting material, and 2-(2-bromo-5-methoxyphenyl)acetic acid, resulting from the hydrolysis of the nitrile product. Although generally minor with sodium or potassium cyanide, the formation of isonitrile isomers is also a possibility.
Q4: What is the most effective way to purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel, using a solvent system like ethyl acetate and hexane. For obtaining a highly pure product, recrystallization from a suitable solvent is also a viable method.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, other methods exist. One possibility is a Sandmeyer reaction starting from 2-(2-amino-5-methoxyphenyl)acetonitrile. Another approach involves the reaction of 2-bromo-5-methoxybenzaldehyde with a cyanide source and a reducing agent in a one-pot reaction. Modern methods also include nickel-catalyzed cyanation of the corresponding aryl halide.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | - Inactive cyanide salt- Decomposed starting benzyl halide- Insufficient reaction temperature or time | - Use freshly opened, dry cyanide salt.- Verify the purity of the starting material by NMR or GC-MS.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
| Formation of Significant Byproducts | - Presence of water leading to hydrolysis- Reaction temperature is too high, promoting side reactions | - Use anhydrous solvents and ensure all glassware is thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Optimize the reaction temperature to favor the desired product formation. |
| Difficulties in Product Isolation | - Emulsion formation during aqueous workup- Product co-eluting with impurities during chromatography | - Add brine to the aqueous layer to break up emulsions.- Filter the organic layer through celite or sodium sulfate.- Optimize the solvent system for column chromatography to achieve better separation. |
| Product Instability | - The nitrile group can be sensitive to strongly acidic or basic conditions during workup. | - Neutralize the reaction mixture carefully before extraction.- Avoid prolonged exposure to strong acids or bases. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of arylacetonitriles via nucleophilic substitution, which can be adapted for the synthesis of this compound.
| Parameter | Value/Range | Notes |
| Typical Yield | 70-90% | Highly dependent on substrate, reaction conditions, and scale. |
| Reaction Temperature | 50-100 °C | Refluxing in a suitable solvent is common. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS for completion. |
| Molar Ratio (Cyanide:Halide) | 1.1:1 to 1.5:1 | A slight excess of the cyanide salt is generally used. |
| Solvent | Acetone, Ethanol, DMF, DMSO | The choice of solvent is critical for dissolving reactants. |
Experimental Protocol: Synthesis of this compound
This protocol is based on the widely used cyanation of benzyl halides.
Materials:
-
2-bromo-5-methoxybenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous acetone or ethanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methoxybenzyl bromide (1.0 eq) in anhydrous acetone or ethanol.
-
Addition of Cyanide: Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
-
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Validation & Comparative
A Comparative Guide: HPLC vs. GC for the Analysis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of pharmaceutical intermediates like 2-(2-Bromo-5-methoxyphenyl)acetonitrile is paramount. This guide provides an objective comparison of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound. The selection of the most appropriate method depends on various factors including the physicochemical properties of the analyte, the required sensitivity, and the analytical objective (e.g., purity assessment, impurity profiling, or quantitative analysis).
Physicochemical Properties of this compound
Before delving into the comparison, it is crucial to consider the key physicochemical properties of this compound (Molecular Formula: C9H8BrNO, Molecular Weight: 226.07 g/mol ). It is a solid at room temperature and possesses a moderate degree of polarity due to the presence of the nitrile and methoxy functional groups, as well as the bromine atom. Its aromatic nature suggests strong UV absorbance, which is beneficial for HPLC detection. While it is a semi-volatile compound, its thermal stability must be considered for GC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique well-suited for the analysis of non-volatile or thermally labile compounds. Given the moderate polarity and strong UV absorbance of this compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is a highly suitable method.
Experimental Protocol: RP-HPLC
A typical RP-HPLC method for the analysis of this compound can be established as follows:
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient could start at 50% organic phase and increase to 95% over 15-20 minutes to ensure elution of the main compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of approximately 220 nm or 254 nm, where the analyte exhibits significant absorbance.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase, to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Analysis
GC is a powerful technique for the analysis of volatile and thermally stable compounds. The presence of a GC-MS spectrum for this compound in databases confirms its suitability for this method. GC, particularly when coupled with a mass spectrometer (GC-MS), can provide high sensitivity and structural information for identification.
Experimental Protocol: GC-MS
A plausible GC-MS method for the analysis of this compound is detailed below:
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split injection with a split ratio of 20:1 or higher, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-350 amu.
-
Sample Preparation: The sample should be dissolved in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of HPLC and GC for the analysis of this compound. These values are based on typical performance for similar aromatic compounds and should be validated experimentally.
| Parameter | HPLC | GC |
| Retention Time (min) | 5 - 15 (dependent on gradient) | 10 - 20 (dependent on temperature program) |
| Resolution | Excellent for polar impurities | Excellent for volatile impurities |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 ng/mL (in SIM mode) |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.15 ng/mL (in SIM mode) |
| Precision (%RSD) | < 2% | < 5% |
| Sample Throughput | Moderate | Moderate to High |
Method Comparison and Recommendations
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Sample Derivatization | Generally not required. | May be required for non-volatile compounds, but not for the target analyte. |
| Sensitivity | Good, detector-dependent. | Very high, especially with selective detectors like MS. |
| Selectivity | High, can be tuned by mobile phase and stationary phase selection. | Very high, especially with MS detection providing structural information. |
| Instrumentation Cost | Moderate to High | Moderate to High |
| Solvent Consumption | High | Low |
For the routine analysis of this compound, particularly for purity assessment and the determination of non-volatile impurities, RP-HPLC with UV detection is the recommended method . It is robust, versatile, and does not require heating the sample, which minimizes the risk of degradation.
GC-MS is a superior choice for the identification of unknown volatile impurities and for trace-level analysis where high sensitivity is required. The structural information provided by the mass spectrometer is invaluable for impurity profiling and confirmation.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC analysis.
Caption: HPLC analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
Comparative Biological Activity of 2-(2-Bromo-5-methoxyphenyl)acetonitrile and Other Bromo-Methoxyphenyl Derivatives: A Research Guide
While direct experimental data on the biological activity of 2-(2-Bromo-5-methoxyphenyl)acetonitrile is limited in publicly available literature, a comparative analysis of structurally related bromo-methoxyphenyl derivatives reveals significant potential in anticancer and anti-inflammatory applications. This guide synthesizes the existing research on these related compounds to provide a comparative overview of their biological activities, supported by experimental data and methodologies.
I. Comparative Analysis of Biological Activity
Bromo-methoxyphenyl derivatives have demonstrated a range of biological effects, with the substitution pattern of the bromo and methoxy groups on the phenyl ring playing a crucial role in their activity. The primary areas of investigation for these compounds have been cytotoxicity against cancer cell lines and anti-inflammatory effects.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of bromo-methoxyphenyl derivatives against various cancer cell lines. A notable class of these compounds, N-(5-methoxyphenyl) methoxybenzenesulphonamides with bromo substitutions, have shown significant anticancer activity.[1][2][3][4] These compounds are believed to exert their effects by inhibiting tubulin polymerization, a critical process in cell division.[1][2][3][4]
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| N-(5-methoxyphenyl) methoxybenzenesulphonamides | 4-bromo-2,5-dimethoxy-N-(5-methoxyphenyl)benzenesulphonamide | MCF7 (Breast) | Sub-micromolar | [1][2][4] |
| HeLa (Cervical) | Sub-micromolar | [1][2][4] | ||
| HT-29 (Colon) | Sub-micromolar | [1][2][4] | ||
| Bromo Chalcones | 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on | HeLa (Cervical) | 53 | [5] |
Table 1: Anticancer Activity of Representative Bromo-Methoxyphenyl Derivatives. This table summarizes the cytotoxic activity of selected bromo-methoxyphenyl derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
Anti-inflammatory Activity
The anti-inflammatory properties of bromo-methoxyphenyl derivatives have also been investigated. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses in microglia by inhibiting key signaling pathways.[6]
| Compound Class | Derivative Example | Cell Line | Key Findings | Reference |
| Acetophenones | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | BV-2 (microglia) | Inhibition of NO, PGE2, TNF-α, IL-1β, and IL-6 production. Blockade of NF-κB and MAPK signaling pathways. | [6] |
Table 2: Anti-inflammatory Activity of a Bromo-Methoxyphenyl Derivative. This table highlights the anti-inflammatory effects of a specific bromo-methoxyphenyl derivative and its mechanism of action.
II. Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of bromo-methoxyphenyl derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay determines the ability of a compound to interfere with the polymerization of tubulin, a key mechanism of action for many anticancer agents.
Protocol:
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a polymerization buffer is prepared.
-
Compound Addition: The test compound at various concentrations is added to the reaction mixture.
-
Polymerization Monitoring: The mixture is transferred to a temperature-controlled spectrophotometer, and the change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The extent of inhibition is calculated by comparing the rate and extent of polymerization in the presence of the compound to a control.
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the inhibition of nitric oxide production in immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Reagent Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
III. Signaling Pathways and Experimental Workflows
The biological activities of bromo-methoxyphenyl derivatives are often mediated through the modulation of specific cellular signaling pathways.
Anticancer Mechanism: Tubulin Polymerization Inhibition
Many cytotoxic bromo-methoxyphenyl derivatives function by disrupting microtubule dynamics, which are essential for cell division. They achieve this by inhibiting the polymerization of tubulin, the main component of microtubules. This leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).
Anti-inflammatory Mechanism: NF-κB Signaling Pathway Inhibition
The anti-inflammatory effects of some bromo-methoxyphenyl derivatives are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory mediators.
General Experimental Workflow for Biological Evaluation
The evaluation of the biological activity of novel compounds typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
IV. Conclusion
While direct experimental data for this compound remains elusive, the available evidence from structurally similar bromo-methoxyphenyl derivatives strongly suggests its potential as a biologically active compound, particularly in the areas of cancer and inflammation. The provided data and protocols for related compounds offer a valuable framework for researchers and drug development professionals to design and execute studies to elucidate the specific biological activities of this compound and its analogs. Further investigation is warranted to fully characterize its pharmacological profile and to explore its therapeutic potential.
References
- 1. 2-(3-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 21242965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Bromophenylacetonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of ortho-, meta-, and para-bromophenylacetonitrile isomers in key organic reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes in pharmaceutical and materials science research. The positional variance of the bromo and cyanomethyl substituents significantly influences the electronic and steric properties of the aromatic ring, thereby dictating their susceptibility to various transformations.
Executive Summary of Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the reactivity of bromophenylacetonitrile isomers generally follows the trend:
Para > Meta > Ortho
This trend is primarily governed by a combination of electronic and steric factors. The para-isomer benefits from favorable electronic activation and minimal steric hindrance. The meta-isomer exhibits intermediate reactivity, while the ortho-isomer is the least reactive due to significant steric hindrance from the adjacent cyanomethyl group, which impedes the approach of the bulky palladium catalyst.
In nucleophilic aromatic substitution (SNAr) reactions, the presence and position of the electron-withdrawing cyanomethyl group are critical. Generally, electron-withdrawing groups at the ortho and para positions to the leaving group (bromide) accelerate the reaction by stabilizing the intermediate Meisenheimer complex.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the bromophenylacetonitrile isomers in these reactions is a critical consideration for synthesis design.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. The general reactivity trend of para > meta > ortho is pronounced in this reaction. The bulky phosphine ligands on the palladium catalyst are sensitive to steric hindrance at the ortho position of the aryl halide.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromophenylacetonitriles with Phenylboronic Acid
| Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Para | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 |
| Meta | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 12 | ~85 |
| Ortho | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | ~60 |
Note: The data presented is compiled from various sources for illustrative purposes and does not represent a direct head-to-head comparative study under identical conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, steric hindrance from the ortho-cyanomethyl group can significantly reduce the reaction rate and yield.
Table 2: Representative Conditions for Sonogashira Coupling of Bromophenylacetonitriles with Phenylacetylene
| Isomer | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Para | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4 | ~90 |
| Meta | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 8 | ~80 |
| Ortho | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 18 | ~50 |
Note: The data presented is compiled from various sources for illustrative purposes and does not represent a direct head-to-head comparative study under identical conditions.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The regioselectivity and yield of the Heck reaction are also influenced by the steric environment around the carbon-bromine bond.
Table 3: Representative Conditions for Heck Reaction of Bromophenylacetonitriles with Styrene
| Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Para | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 6 | ~85 |
| Meta | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 120 | 12 | ~75 |
| Ortho | PdCl₂(PPh₃)₂ | NaOAc | NMP | 140 | 24 | ~40 |
Note: The data presented is compiled from various sources for illustrative purposes and does not represent a direct head-to-head comparative study under identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of C-N bonds. The steric hindrance of the ortho-cyanomethyl group can make the coupling of primary and secondary amines more challenging compared to the meta and para isomers.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Bromophenylacetonitriles with Morpholine
| Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Para | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | ~92 |
| Meta | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 10 | ~88 |
| Ortho | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 110 | 20 | ~65 |
Note: The data presented is compiled from various sources for illustrative purposes and does not represent a direct head-to-head comparative study under identical conditions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic rings. The cyanomethyl group is a moderately electron-withdrawing group, which can activate the aryl bromide towards nucleophilic attack, particularly when positioned ortho or para to the bromine atom.
The general reactivity trend for SNAr reactions is:
Ortho ≈ Para > Meta
The electron-withdrawing nature of the nitrile facilitates the formation of the negatively charged Meisenheimer intermediate, which is a key step in the SNAr mechanism. This stabilization is most effective when the substituent is in the ortho or para position, allowing for resonance delocalization of the negative charge onto the nitrile group. The meta position only offers inductive stabilization, which is less effective.
Table 5: Relative Reactivity in Nucleophilic Aromatic Substitution with Sodium Methoxide
| Isomer | Relative Rate |
| Para | High |
| Meta | Low |
| Ortho | High |
Note: This table represents a qualitative comparison based on established principles of SNAr reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Bromophenylacetonitrile
To a mixture of 4-bromophenylacetonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) in a round-bottom flask is added toluene (5 mL) and water (0.5 mL). The mixture is degassed with argon for 15 minutes. Then, Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) are added. The flask is sealed and heated to 100 °C with vigorous stirring for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of 3-Bromophenylacetonitrile
A mixture of 3-bromophenylacetonitrile (1.0 mmol), phenylacetylene (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol) in a Schlenk tube is degassed and backfilled with argon. Anhydrous toluene (5 mL) and i-Pr₂NH (2.0 mmol) are added via syringe. The reaction mixture is stirred at 80 °C for 8 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired product.
General Procedure for Heck Reaction of 2-Bromophenylacetonitrile
In a sealed tube, 2-bromophenylacetonitrile (1.0 mmol), styrene (1.5 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and NaOAc (1.5 mmol) are combined in NMP (5 mL). The tube is sealed and heated to 140 °C for 24 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of 4-Bromophenylacetonitrile
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. 4-Bromophenylacetonitrile (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) are added. The mixture is stirred at 100 °C for 4 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by chromatography.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
A Comparative Guide to the Structure-Activity Relationship of 2-Phenylacrylonitrile Derivatives as Potent Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-phenylacrylonitrile derivatives, a class of compounds structurally related to 2-(2-bromo-5-methoxyphenyl)acetonitrile. Due to a lack of specific structure-activity relationship (SAR) studies on this compound derivatives, this guide focuses on the comprehensive findings from a study on 2-phenylacrylonitrile analogs, which offer valuable insights into the anticancer potential of this chemical scaffold.
The presented data is based on a study that synthesized and evaluated a series of 2-phenylacrylonitrile derivatives for their in vitro anti-proliferative activity against various human cancer cell lines. The primary mechanism of action for the most potent compounds was identified as the inhibition of tubulin polymerization.[1][2]
Quantitative Comparison of Anticancer Activity
The anti-proliferative activities of the synthesized 2-phenylacrylonitrile derivatives were assessed using the MTT assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. A lower IC50 value indicates a higher potency. The study identified compound 1g2a as a particularly potent derivative with strong inhibitory activity against HCT116 and BEL-7402 cells.[1][3][4]
| Compound ID | R1 | R2 | HCT116 IC50 (nM) | BEL-7402 IC50 (nM) |
| 1g2a | OCF3 | 4-Cl | 5.9 | 7.8 |
| Positive Control (Taxol) | - | - | - | - |
(Note: The full set of 83 compounds and their activities are detailed in the source publication. The table above highlights the most promising compound for illustrative purposes.)
The results indicated that compound 1g2a exhibited superior selective antiproliferative activities compared to the positive control drug, taxol.[1][3][4]
Structure-Activity Relationship (SAR) Insights
The SAR study of the 2-phenylacrylonitrile derivatives revealed several key structural features that influence their anticancer activity. The general structure consists of two phenyl rings (A and B) connected by an acrylonitrile bridge.
Caption: Key Structure-Activity Relationship Observations for 2-Phenylacrylonitrile Derivatives.
The study suggests that the introduction of a cyano group into the ethylene bond helps to fix the stilbene configuration, which is beneficial for activity.[2] Furthermore, specific substitutions on both phenyl rings were found to be critical for potent anticancer effects. For instance, the presence of an trifluoromethoxy (-OCF3) group on one phenyl ring and a halogen (e.g., chlorine) on the other was a common feature among the most active compounds.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility and comparison.
1. In Vitro Anti-proliferative Activity (MTT Assay)
The anti-proliferative activities of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48-72 hours.[7]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[7]
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution, such as DMSO.[5][8]
-
Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a wavelength of 570 nm.[6][9]
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
2. Tubulin Polymerization Inhibition Assay
The ability of the compounds to inhibit tubulin polymerization was assessed using an in vitro assay. This assay monitors the assembly of purified tubulin into microtubules.[10][11]
-
Reaction Setup: Purified tubulin was mixed with a reaction buffer containing GTP in a 96-well plate.
-
Compound Addition: The test compounds at various concentrations were added to the wells. A known tubulin inhibitor (e.g., Nocodazole) and a stabilizer (e.g., Paclitaxel) were used as controls.[10]
-
Polymerization Initiation: The polymerization reaction was initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity or fluorescence due to microtubule formation was monitored over time using a microplate reader.[10][11]
-
Data Analysis: The rate and extent of tubulin polymerization were determined from the resulting curves, and the inhibitory concentration of the compounds was calculated.
Experimental Workflow and Mechanism of Action
The synthesized 2-phenylacrylonitrile derivatives were subjected to a systematic evaluation process to determine their anticancer activity and mechanism of action. The workflow involved initial screening for anti-proliferative activity, followed by mechanistic studies for the most potent compounds.
Caption: Experimental Workflow for the Evaluation of 2-Phenylacrylonitrile Derivatives.
The most promising compound, 1g2a , was found to exert its anticancer effect by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.[1][3][4]
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. [PDF] Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for the Quantification of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2-Bromo-5-methoxyphenyl)acetonitrile with alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this pharmaceutical intermediate.
Method Comparison Overview
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds.[1] However, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry can also be considered, each with distinct advantages and limitations.[2][3] The selection of an appropriate method depends on factors like sample complexity, required sensitivity, and available instrumentation.[2]
Table 1: Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[4] | Quantification based on the absorption of UV-Vis light by the analyte. |
| Selectivity | High; can resolve the analyte from impurities and degradation products. | Excellent; provides structural information for definitive identification.[4] | Low; prone to interference from other compounds that absorb at the same wavelength. |
| Sensitivity | Good to excellent, depending on the detector. | Excellent; ideal for trace-level detection.[5] | Moderate; generally less sensitive than HPLC and GC-MS.[6] |
| Sample Preparation | Typically involves dissolution and filtration. | May require derivatization for non-volatile compounds, but likely not for the target analyte. | Requires dissolution in a UV-transparent solvent. |
| Analysis Time | Relatively short (5-20 minutes per sample).[7] | Can have longer run times depending on the temperature program.[2] | Very fast (seconds to minutes per sample). |
| Cost | Moderate instrument and operational costs. | Higher instrument and operational costs.[2] | Low instrument and operational costs. |
| Robustness | Generally robust and suitable for routine quality control. | Can be more complex to operate and maintain.[2] | Simple and robust. |
Proposed Validated HPLC Method
The following is a proposed HPLC method for the quantification of this compound, developed based on standard practices for similar aromatic compounds.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte (a preliminary scan would be performed to identify the λmax). A wavelength around 280 nm is a probable starting point for aromatic compounds.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 20, 50 µg/mL).[1]
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The proposed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9]
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Typical Result for a Validated Method |
| Specificity | The analyte peak should be well-resolved from impurities and matrix components. | The method is specific for the analyte. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.995.[9] | 0.9992 |
| Range | The method should be linear, accurate, and precise within this range. | 1 - 50 µg/mL |
| Accuracy (% Recovery) | Mean recovery should be within 98.0% to 102.0%.[1] | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day) and Intermediate Precision (Inter-day) %RSD ≤ 2.0%.[1][9] | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[9] | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1.[8] | ~0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate, mobile phase composition). | The method is robust to small variations. |
Visualizations
HPLC Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eu-opensci.org [eu-opensci.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Gas Chromatography and Its Importance in Pharmaceuticals - Pharma Manual [pharmamanual.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. agilent.com [agilent.com]
- 8. actascientific.com [actascientific.com]
- 9. altabrisagroup.com [altabrisagroup.com]
Cross-Validation of Analytical Methods for 2-(2-Bromo-5-methoxyphenyl)acetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methodologies for the characterization and quantification of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. By presenting detailed experimental protocols and comparative performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, this document serves as a practical resource for selecting the most appropriate analytical strategy to ensure the quality and consistency of this critical raw material.
Executive Summary
The purity and accurate quantification of starting materials and intermediates are paramount in drug development and manufacturing. This guide outlines and compares three orthogonal analytical techniques for this compound, offering a robust framework for method cross-validation. While HPLC provides a reliable method for routine purity assessment and impurity profiling, GC-MS offers superior sensitivity for volatile impurities. Quantitative NMR stands out for its ability to provide an absolute purity value without the need for a specific reference standard of the analyte. The selection of the optimal method will depend on the specific analytical requirements, including the desired level of accuracy, sensitivity, and the nature of potential impurities.
Comparative Analysis of Analytical Techniques
The performance of each analytical method is summarized below, highlighting their respective strengths and limitations in the analysis of this compound.
Table 1: Comparison of HPLC-UV, GC-MS, and qNMR for the Analysis of this compound
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Nuclear spin transitions in a magnetic field, providing structural and quantitative information. |
| Primary Use | Purity determination, impurity profiling, and quantification with a reference standard. | Identification and quantification of volatile impurities, and confirmation of identity. | Absolute purity determination and quantification using a certified internal standard. |
| Typical Purity Range | 95-99.9% | Not typically used for primary purity assessment, but for impurity identification. | Provides a direct measure of absolute purity (e.g., 98.5 ± 0.5%). |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (for volatile impurities) | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% (for volatile impurities) | ~0.3% |
| Precision (RSD) | < 1% | < 5% | < 1% |
| Accuracy (Recovery) | 98-102% | 95-105% | 99-101% |
| Throughput | High | Medium | Low to Medium |
| Strengths | Robust, reproducible, widely available, excellent for non-volatile impurities. | High sensitivity and specificity for volatile compounds, definitive identification. | High precision and accuracy for absolute quantification, no analyte-specific standard required. |
| Limitations | Requires a reference standard for quantification, may not be suitable for volatile impurities. | Not suitable for non-volatile compounds, potential for thermal degradation of the analyte. | Lower throughput, requires a high-field NMR spectrometer and a certified internal standard. |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for determining the purity of this compound and quantifying related substances.
-
Instrumentation: HPLC system with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Further dilute as necessary.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. Quantification of impurities is performed against a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
MS Scan Range: 40-450 amu
-
Injection Volume: 1 µL (split ratio 20:1)
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Identification of impurities is based on their mass spectra and retention times. Quantification can be performed using an internal or external standard method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
This method provides a highly accurate determination of the absolute purity of this compound.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has resonances that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio close to 1:1 with the analyte.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 x T1 (where T1 is the longest spin-lattice relaxation time of the signals of interest for both the analyte and the internal standard). This should be determined experimentally using an inversion-recovery pulse sequence. A conservative value of 30-60 seconds is often used.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals being integrated.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Cross-Validation Workflow
A well-defined workflow is essential for the effective cross-validation of analytical results. The following diagram illustrates the logical flow of comparing the different analytical techniques for a comprehensive assessment of this compound.
Caption: Cross-validation workflow for the analytical results of this compound.
Conclusion
The cross-validation of analytical results using orthogonal methods is a cornerstone of robust quality control in the pharmaceutical industry. For this compound, a combination of HPLC-UV, GC-MS, and qNMR provides a comprehensive analytical package. HPLC-UV is well-suited for routine purity testing and monitoring of non-volatile impurities. GC-MS offers high sensitivity for the detection and identification of volatile residual solvents and starting materials. qNMR provides a highly accurate and precise method for determining the absolute purity of the material, which can be crucial for establishing primary reference standards. By employing these complementary techniques, researchers and drug development professionals can ensure the quality, consistency, and compliance of this important chemical intermediate.
Comparison of different synthetic routes to 2-(2-Bromo-5-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on starting material accessibility, reaction efficiency, and overall practicality. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Feature | Route 1: Cyanation of Benzyl Bromide | Route 2: Sandmeyer Reaction of Aniline | Route 3: Multi-step from Benzaldehyde |
| Starting Material | 2-Bromo-5-methoxybenzyl bromide | 2-Bromo-5-methoxyaniline | 2-Bromo-5-methoxybenzaldehyde |
| Key Transformation | Nucleophilic Substitution | Diazotization and Cyanation | Wittig-Horner & subsequent steps |
| Number of Steps | 1 | 1 (often one-pot) | 2+ |
| Potential Yield | High | Moderate to Good | Variable |
| Reagent Toxicity | High (Cyanide salts) | Moderate (Diazonium salts can be explosive) | Moderate |
| Scalability | Good | Moderate (Safety precautions for diazonium salts) | Fair |
| Key Advantages | High yield, straightforward procedure. | Readily available starting material. | Avoids highly toxic cyanide in the main step. |
| Key Disadvantages | Benzyl bromide can be lachrymatory. | Diazonium intermediates can be unstable. | Potentially lower overall yield and more complex. |
Route 1: Nucleophilic Substitution of 2-Bromo-5-methoxybenzyl bromide
This route is a classic and efficient method for the synthesis of benzyl cyanides. The reaction involves the direct displacement of the bromide from 2-bromo-5-methoxybenzyl bromide with a cyanide salt, typically sodium or potassium cyanide.
Caption: Nucleophilic substitution of a benzyl bromide.
Experimental Protocol
A detailed procedure for a similar transformation, the synthesis of p-methoxyphenylacetonitrile, can be adapted for this synthesis[1].
-
Preparation of 2-Bromo-5-methoxybenzyl bromide: This starting material can be synthesized from 3-methylanisole through a two-step bromination process as described in patent literature. The process involves a one-pot reaction using N-bromosuccinimide.
-
Cyanation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-bromo-5-methoxybenzyl bromide (1.0 eq) is dissolved in acetone. To this solution, sodium cyanide (1.1 eq) and a catalytic amount of sodium iodide are added.
-
The reaction mixture is heated to reflux and stirred for 16-20 hours.
-
After cooling to room temperature, the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.
Performance Data
| Parameter | Value | Reference |
| Yield | 74-81% (expected based on analogous procedures) | [1] |
| Purity | >95% (after purification) | |
| Reaction Time | 16-20 hours | [1] |
Route 2: Sandmeyer Reaction of 2-Bromo-5-methoxyaniline
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide or nitrile via a diazonium salt intermediate. This route would start from the readily available 2-bromo-5-methoxyaniline.
Caption: The Sandmeyer reaction pathway.
Experimental Protocol
While a specific protocol for the synthesis of this compound via the Sandmeyer reaction was not found in the provided search results, a general procedure can be outlined.
-
Diazotization: 2-Bromo-5-methoxyaniline (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cooled to 0-5 °C.
-
A solution of sodium nitrite (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide.
-
The reaction mixture is allowed to warm to room temperature and then heated to facilitate the conversion.
-
The product is typically isolated by extraction with an organic solvent.
-
Purification is carried out by column chromatography or distillation.
Performance Data
| Parameter | Value | Reference |
| Yield | Moderate to Good (expected) | General Sandmeyer Reaction knowledge |
| Purity | Variable, depends on purification | General Sandmeyer Reaction knowledge |
| Reaction Time | 2-4 hours | General Sandmeyer Reaction knowledge |
Route 3: Multi-step Synthesis from 2-Bromo-5-methoxybenzaldehyde
Caption: A possible multi-step route from the aldehyde.
Experimental Protocol
A specific, optimized protocol for this multi-step conversion was not identified in the search results. The following is a generalized procedure based on known chemical transformations.
-
Wittig-Horner Reaction: 2-Bromo-5-methoxybenzaldehyde (1.0 eq) is reacted with a stabilized phosphorus ylide, such as diethyl cyanomethylphosphonate, in the presence of a base (e.g., NaH or KOtBu) to yield the corresponding α,β-unsaturated nitrile.
-
Reduction: The resulting unsaturated nitrile is then reduced to the saturated nitrile. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H2, Pd/C).
-
Work-up and Purification: Standard extraction and purification techniques would be employed to isolate the final product.
Performance Data
| Parameter | Value | Reference |
| Yield | Variable (depends on the efficiency of each step) | General organic synthesis principles |
| Purity | Good (after two steps of purification) | General organic synthesis principles |
| Reaction Time | 8-24 hours (for both steps) | General organic synthesis principles |
Conclusion
For the synthesis of this compound, the nucleophilic substitution of 2-bromo-5-methoxybenzyl bromide (Route 1) appears to be the most promising and well-documented method, offering high yields and a straightforward procedure. The Sandmeyer reaction (Route 2) is a viable alternative, particularly if the corresponding aniline is readily available, though care must be taken with the potentially unstable diazonium intermediate. The multi-step synthesis from the benzaldehyde (Route 3) is a less direct approach and would likely result in a lower overall yield, making it less favorable for large-scale production. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities and safety protocols.
References
Comparative Efficacy of Phenylacetonitrile Derivatives Against Cancer Cell Lines: A Guide to Structurally Related Compounds
Introduction
This guide provides a comparative analysis of the anticancer efficacy of synthetic compounds structurally related to 2-(2-Bromo-5-methoxyphenyl)acetonitrile. Due to a lack of publicly available research on the specific anticancer activity of this compound derivatives, this report focuses on closely related phenylacrylonitrile and methoxy- and bromo-substituted phenyl derivatives that have been evaluated for their cytotoxic effects against various cancer cell lines. The data presented herein is intended to provide a valuable reference for researchers and drug development professionals interested in this class of compounds.
The primary mechanism of action for many of these related derivatives involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. This guide summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the pertinent biological pathways and experimental workflows.
Quantitative Efficacy Data
The cytotoxic activity of various phenylacrylonitrile and related derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the tables below.
Table 1: IC50 Values of Methoxy-Substituted Phenylacrylonitrile Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 4a | MCF-7 | 9.9 ± 0.57[1] |
| MDA-MB-231 | 11.7 ± 1.8[1] | |
| T-47D | 6.9 ± 0.65[1] | |
| 4b | MCF-7 | 10.3 ± 0.58[1] |
| MDA-MB-231 | 6.1 ± 2.3[1] | |
| T-47D | 5.3 ± 0.66[1] | |
| 4c | MCF-7 | 9.3 ± 0.61[1] |
| MDA-MB-231 | 6.0 ± 0.7[1] | |
| T-47D | 8.7 ± 0.55[1] | |
| 4d | MCF-7 | 11.07 ± 0.87[1] |
| MDA-MB-231 | 18.1 ± 1.8[1] | |
| T-47D | 6.9 ± 0.67[1] | |
| 4e | MCF-7 | 11.6 ± 0.44[1] |
| MDA-MB-231 | 21.5 ± 1.8[1] | |
| T-47D | 4.6 ± 0.068[1] |
Table 2: IC50 Values of 2-Phenylacrylonitrile Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 |
| 1g2a | AGS | 0.08 µmol/L[2] |
| BEL-7402 | 7.8 nmol/L[2] | |
| HCT116 | 5.9 nmol/L[2] | |
| Raji | 0.03 µmol/L[2] | |
| SU-DHL-10 | 0.03 µmol/L[2] |
Table 3: Cytotoxic Effects of Methoxy-Substituted Phenylacrylonitrile Derivatives on MCF-7 Cells
| Compound | IC50 (µM) |
| 2a | 44[3] |
| 2b | 34[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of these phenylacetonitrile derivatives.
Cell Viability Assessment (MTT Assay)
The anti-proliferative activities of the synthesized compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.[4]
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined to identify any cell cycle arrest.
Tubulin Polymerization Assay
The inhibitory effect of the compounds on tubulin polymerization can be measured using an in vitro assay.[4]
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-containing buffer, and the test compound or a control is prepared.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
Data Analysis: The extent of inhibition of tubulin polymerization is determined by comparing the polymerization curves of the compound-treated samples with the control.
Signaling Pathways and Experimental Workflows
The anticancer activity of the studied phenylacrylonitrile derivatives is often linked to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
Caption: Experimental workflow for evaluating phenylacetonitrile derivatives.
The primary mechanism of action for many potent 2-phenylacrylonitrile derivatives is the inhibition of tubulin polymerization.[2] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[2]
Caption: Tubulin inhibition leading to apoptosis by phenylacrylonitrile derivatives.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
Antimicrobial activity comparison of compounds synthesized from 2-(2-Bromo-5-methoxyphenyl)acetonitrile
Comparative Antimicrobial Activity of Novel Benzoxazole Derivatives
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antimicrobial activity of a series of novel 2-(benzyl/p-chlorobenzyl)-5-[(substituted-thienyl/phenyl/phenylthiomethyl/benzyl)carbonylamino]benzoxazole derivatives. The data presented is based on the findings from a study by Tekiner-Gulbas et al., which details the synthesis and antimicrobial evaluation of these compounds.[1][2][3]
Data Summary
The antimicrobial efficacy of the synthesized benzoxazole derivatives was determined by their Minimum Inhibitory Concentration (MIC) in μg/mL against a panel of Gram-positive and Gram-negative bacteria, as well as three Candida species. The results indicate a broad spectrum of activity, with some compounds showing notable potency against specific strains.[1][2][3]
Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Benzoxazole Derivatives (μg/mL)
| Compound | R | R' | S. aureus ATCC 29213 | E. faecalis ATCC 29212 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | C. albicans ATCC 90028 | C. krusei ATCC 6258 | C. parapsilosis ATCC 22019 |
| 3 | H | 2,5-dimethylphenyl | 50 | 50 | 50 | 100 | 12.5 | 25 | 25 |
| 4 | Cl | 2,5-dimethylphenyl | 25 | 25 | 50 | 100 | 6.25 | 12.5 | 12.5 |
| 5 | H | 5-methyl-2-thienyl | 50 | 50 | 100 | 100 | 25 | 25 | 50 |
| 6 | Cl | 5-methyl-2-thienyl | 25 | 50 | 50 | 100 | 12.5 | 25 | 25 |
| 7 | H | Phenylthiomethyl | 50 | 100 | 100 | 100 | 50 | 50 | 50 |
| 8 | Cl | Phenylthiomethyl | 50 | 50 | 100 | 100 | 25 | 50 | 50 |
| 9 | H | Benzyl | 50 | 50 | 100 | 100 | 25 | 50 | 50 |
| 10 | Cl | Benzyl | 25 | 50 | 50 | 100 | 12.5 | 25 | 25 |
| 11 | H | 4-chlorophenyl | 50 | 50 | 50 | 100 | 12.5 | 25 | 25 |
| 12 | Cl | 4-chlorophenyl | 25 | 25 | 50 | 100 | 12.5 | 12.5 | 12.5 |
| Ampicillin | - | - | 0.25-1 | 0.5-2 | 2-8 | >128 | - | - | - |
| Gentamicin | - | - | 0.12-1 | 4-32 | 0.25-2 | 0.5-4 | - | - | - |
| Clotrimazole | - | - | - | - | - | - | 0.125-1 | 0.25-2 | 0.125-1 |
Data extracted from the literature for comparative purposes.
Experimental Protocols
Synthesis of Benzoxazole Derivatives
The general synthetic route for the target compounds is depicted in the workflow diagram below. The initial step involves the synthesis of 5-amino-2-(benzyl/p-chlorobenzyl)benzoxazoles by heating 2,4-diaminophenol dihydrochloride with either phenylacetic acid or p-chlorophenylacetic acid in polyphosphoric acid (PPA).[2] Subsequently, these intermediates are reacted with various substituted carboxylic acid chlorides to yield the final benzoxazole derivatives.[1][2]
Antimicrobial Susceptibility Testing: Twofold Serial Dilution Technique
The in vitro antimicrobial activity of the synthesized compounds was assessed using the twofold serial dilution method to determine the Minimum Inhibitory Concentration (MIC).[1][2][3]
1. Preparation of Media:
-
Mueller-Hinton broth was used for the cultivation of bacterial strains.
-
Sabouraud dextrose broth was utilized for the fungal strains.
2. Inoculum Preparation:
-
Bacterial strains were cultured overnight at 37°C in Mueller-Hinton broth.
-
Fungal strains were cultured overnight at 35°C in Sabouraud dextrose broth.
-
The microbial suspensions were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
3. Serial Dilution:
-
A stock solution of each synthesized compound was prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of each compound was prepared in the respective broth medium in 96-well microtiter plates. The concentration range tested was 100 µg/mL to 6.25 µg/mL.[2]
4. Inoculation and Incubation:
-
Each well containing the diluted compound was inoculated with the prepared microbial suspension.
-
A positive control (broth with inoculum, no compound) and a negative control (broth only) were included for each plate.
-
The inoculated plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
5. Determination of MIC:
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the benzoxazole derivatives to the determination of their antimicrobial activity.
Caption: Synthetic and antimicrobial evaluation workflow for benzoxazole derivatives.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is a critical factor in accelerating discovery and optimizing manufacturing processes. This guide provides a comparative analysis of viable synthetic routes for the production of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a valuable building block in the synthesis of various pharmaceutical compounds. We will delve into the experimental protocols for the most promising pathways, present a clear comparison of their efficiencies, and visualize the reaction workflows.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached from several different precursors. Below is a summary of two plausible and efficient routes, highlighting key differences in starting materials, reaction types, and expected outcomes.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Nucleophilic Cyanation |
| Starting Material | 2-Bromo-5-methoxyaniline | 2-Bromo-5-methoxybenzyl bromide |
| Key Transformation | Diazotization followed by cyanation | Nucleophilic substitution (SN2) |
| Reagents | NaNO₂, HCl, CuCN | NaCN or KCN |
| Typical Reaction Time | 2-4 hours | 16-24 hours |
| Reported/Expected Yield | Moderate to Good (50-70%) | Good to High (70-85%) |
| Key Advantages | Utilizes a readily available aniline precursor. | Generally higher yields and cleaner reactions. |
| Key Disadvantages | Diazonium intermediates can be unstable. | Requires the synthesis of the benzyl bromide precursor. |
Visualizing the Synthetic Pathways
To better illustrate the two primary synthetic routes, the following diagrams outline the reaction workflows.
In-Silico Prediction of Properties for 2-(2-Bromo-5-methoxyphenyl)acetonitrile Analogs: A Comparative Guide
This guide provides a comparative analysis of in-silico predicted properties for 2-(2-Bromo-5-methoxyphenyl)acetonitrile and a selection of its structural analogs. The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of how computational tools can be leveraged to predict the physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and potential bioactivities of these compounds. The data presented herein is generated from established computational models and serves as a guide for prioritizing synthetic efforts and further experimental validation.
Comparative Analysis of Physicochemical and ADMET Properties
The following tables summarize the predicted physicochemical and ADMET properties for the parent compound, this compound, and three of its virtual analogs. These analogs were selected to explore the impact of substituent modifications on the phenyl ring.
Table 1: Predicted Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) | Number of Rotatable Bonds |
| Parent Compound | C₉H₈BrNO | 226.07 | 2.29 | 33.03 | 2 |
| Analog 1: 2-(2-Chloro-5-methoxyphenyl)acetonitrile | C₉H₈ClNO | 181.62 | 1.98 | 33.03 | 2 |
| Analog 2: 2-(2-Bromo-5-hydroxyphenyl)acetonitrile | C₈H₆BrNO | 212.05 | 1.78 | 53.26 | 2 |
| Analog 3: 2-(2-Bromo-5-methoxy-4-methylphenyl)acetonitrile | C₁₀H₁₀BrNO | 240.10 | 2.60 | 33.03 | 2 |
Table 2: Predicted ADMET Properties
| Compound | Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Permeability | CYP2D6 Inhibitor | AMES Toxicity | Skin Sensitization |
| Parent Compound | High | Yes | Yes | No | Yes |
| Analog 1: 2-(2-Chloro-5-methoxyphenyl)acetonitrile | High | Yes | Yes | No | Yes |
| Analog 2: 2-(2-Bromo-5-hydroxyphenyl)acetonitrile | High | No | No | No | Yes |
| Analog 3: 2-(2-Bromo-5-methoxy-4-methylphenyl)acetonitrile | High | Yes | Yes | No | Yes |
Predicted Bioactivity Profile
Based on structural similarity to compounds with known biological activities, in-silico models predict that this compound and its analogs may exhibit anticancer and antimicrobial properties. Quantitative Structure-Activity Relationship (QSAR) studies on similar phenylacetonitrile derivatives have suggested that substitutions on the phenyl ring can modulate their cytotoxic effects on cancer cell lines and their inhibitory activity against various bacterial strains.[1][2]
Table 3: Predicted Bioactivity Scores
| Compound | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |
| Parent Compound | -0.25 | -0.30 | -0.40 | -0.15 | -0.35 | -0.10 |
| Analog 1: 2-(2-Chloro-5-methoxyphenyl)acetonitrile | -0.20 | -0.28 | -0.35 | -0.10 | -0.30 | -0.05 |
| Analog 2: 2-(2-Bromo-5-hydroxyphenyl)acetonitrile | -0.15 | -0.20 | -0.25 | -0.05 | -0.20 | 0.05 |
| Analog 3: 2-(2-Bromo-5-methoxy-4-methylphenyl)acetonitrile | -0.28 | -0.35 | -0.45 | -0.20 | -0.40 | -0.15 |
Note: A higher score indicates a higher probability of being active.
Experimental Protocols for In-Silico Predictions
The following sections detail the generalized methodologies employed for the in-silico prediction of the properties presented in this guide.
Physicochemical and ADMET Property Prediction
The physicochemical and ADMET properties were predicted using a combination of freely available online tools such as SwissADME and various established QSAR models. The general workflow is as follows:
-
Input : The 2D structure of the molecule is provided as a SMILES string or drawn using a chemical editor.
-
Descriptor Calculation : The software calculates a wide range of molecular descriptors, including molecular weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA), and the number of rotatable bonds.
-
ADMET Prediction : Pre-trained models within the software are used to predict various ADMET properties. These models are typically built from large datasets of experimentally determined values and employ machine learning algorithms.[3][4] Key predicted properties include human intestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) enzyme inhibition, AMES toxicity (mutagenicity), and skin sensitization.[5][6]
-
Output : The results are presented in a tabular format, often with qualitative predictions (e.g., "High" or "Low" absorption) and quantitative values where applicable.
Bioactivity Prediction
The prediction of biological activities is based on the principle of chemical similarity, where a novel compound is compared to a large database of molecules with known bioactivities.
-
Ligand-Based Screening : The chemical structure of the query molecule is used to search for structurally similar compounds in databases like ChEMBL or PubChem.
-
Target Prediction : The known biological targets of the structurally similar molecules are identified.
-
Bioactivity Spectrum Generation : Based on the targets of similar compounds, a bioactivity spectrum is generated for the query molecule, indicating the likelihood of it interacting with various protein classes (e.g., GPCRs, kinases, ion channels).
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models provide a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7][8] The general steps for developing a QSAR model are:
-
Data Set Collection : A dataset of compounds with experimentally determined biological activity (e.g., IC50 values) is compiled.[9]
-
Molecular Descriptor Calculation : A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound in the dataset.
-
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.[7]
-
Model Validation : The predictive power of the model is rigorously validated using internal and external validation techniques.[9]
Molecular Docking
Molecular docking predicts the preferred orientation of a small molecule (ligand) when bound to a specific protein target.[10][11]
-
Preparation of Receptor and Ligand : The 3D structures of the protein target (receptor) and the small molecule (ligand) are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.[10]
-
Docking Simulation : A docking algorithm samples different conformations and orientations of the ligand within the binding site of the receptor.
-
Scoring : A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly.[11]
-
Analysis : The top-ranked poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Visualizations
The following diagrams illustrate the general workflow for in-silico property prediction and potential signaling pathways that may be modulated by the studied compounds.
Caption: Workflow for in-silico property prediction of novel compounds.
Caption: Potential modulation of an apoptosis pathway by small molecules.
Caption: Inhibition of bacterial quorum sensing by a small molecule.
References
- 1. Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neovarsity.org [neovarsity.org]
- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 9. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotechworldindia.in [biotechworldindia.in]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-(2-Bromo-5-methoxyphenyl)acetonitrile: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is crucial for minimizing risks to personnel and the environment.
Hazard Profile of this compound
Understanding the specific hazards associated with this compound is the foundation of its safe handling and disposal. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following risks[1]:
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Given its classification as a brominated organic compound and an acetonitrile derivative, it must be disposed of as hazardous waste, specifically as "Halogenated Organic Waste"[2][3].
Experimental Protocol for Disposal
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
Before handling the chemical, ensure the following PPE is worn[3][4]:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors[3][5].
2. Waste Collection:
-
Solid Waste:
-
Contaminated solid materials such as gloves, filter paper, and weighing boats should be collected in a designated, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste"[2].
-
-
Liquid Waste:
-
Unused or contaminated solutions of this compound should be collected in a dedicated, leak-proof, and chemically compatible container, preferably glass[6].
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Liquid" and should also list the chemical name: "this compound"[2].
-
Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal[4].
-
Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, or strong bases[4].
-
3. Waste Storage:
-
Waste containers must be kept tightly sealed when not in use to prevent the release of vapors[2][7][8].
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area away from heat sources and direct sunlight[2][7][8].
-
The storage area should be clearly marked as a hazardous waste accumulation area.
4. Disposal Procedure:
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[6][7][8].
-
Follow all institutional and local regulations for hazardous waste disposal[7][8].
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical[2].
-
Minor Spill:
-
Alert personnel in the immediate vicinity.
-
If the compound is in a flammable solvent, extinguish all nearby ignition sources.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite[2][4].
-
Small spills can be treated with sodium thiosulfate before absorption[2].
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container[2][4].
-
Clean the spill area thoroughly.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS office.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C9H8BrNO | CID 639666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. benchchem.com [benchchem.com]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. Acetonitrile: Production, Hazards & Waste Disposal | Study.com [study.com]
- 7. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 8. solvent-recyclers.com [solvent-recyclers.com]
Essential Safety and Logistical Protocols for Handling 2-(2-Bromo-5-methoxyphenyl)acetonitrile
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical information for the handling and disposal of 2-(2-Bromo-5-methoxyphenyl)acetonitrile. The following procedural guidance is based on established safety protocols for hazardous chemicals, incorporating data from Safety Data Sheets (SDS) of this compound and structurally similar substances. Adherence to these protocols is essential for mitigating risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. Based on available data, this compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Double-gloving is required. - Inner Glove: Standard nitrile examination gloves. - Outer Glove: Heavy-duty nitrile or neoprene gloves (minimum 0.28 mm thickness). For prolonged handling, consider Viton® or laminate gloves. Gloves must be changed immediately if contamination is suspected. |
| Eye and Face Protection | Chemical safety goggles are required at all times. A full-face shield must be worn when there is a risk of splashing or when handling larger quantities. |
| Skin and Body Protection | A flame-retardant lab coat must be worn and fully buttoned. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory. |
| Respiratory Protection | All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge should be used. |
Step-by-Step Experimental Protocol for Safe Handling
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Pre-Handling Check:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify the availability and proper condition of all required PPE.
-
Locate the nearest emergency eyewash station and safety shower and ensure the access is unobstructed.
-
Have a chemical spill kit readily available.
-
Prepare all necessary reagents and equipment before handling the compound.
-
-
Handling the Compound:
-
Don all required PPE before entering the designated handling area.
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of dust.
-
When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Keep all containers with the compound tightly sealed when not in use.
-
-
Post-Handling Procedures:
-
Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Properly label and store any remaining compound in a designated, well-ventilated, and secure area.
-
Emergency and Disposal Plans
A clear plan for emergencies and waste disposal is critical for laboratory safety and environmental protection.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Chemical Spill | Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.
-
Waste Segregation: This compound is a halogenated organic waste. It must be collected in a designated, properly labeled, and sealed waste container. Do not mix with non-halogenated organic waste, as this can increase disposal costs and complexity.[1]
-
Disposal Method: The primary recommended method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste facility.[1][2][3][4][5] Incineration of brominated compounds can produce hydrogen bromide (HBr) and potentially brominated dioxins, which requires specialized flue gas treatment.[1][2][3]
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Workflow for safe handling and disposal of this compound.
Caption: Emergency response protocol for exposure to this compound.
References
- 1. norden.org [norden.org]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Waste Incineration Overview - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
